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  • Product: 2-Nitrobenzo[f]quinoline
  • CAS: 91804-76-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation, Physicochemical Profiling, and Synthesis of 2-Nitrobenzo[f]quinoline

Executive Summary In the landscape of advanced heterocyclic chemistry, aza-polycyclic aromatic hydrocarbons (aza-PAHs) represent a highly privileged scaffold utilized in both optoelectronic materials and targeted pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced heterocyclic chemistry, aza-polycyclic aromatic hydrocarbons (aza-PAHs) represent a highly privileged scaffold utilized in both optoelectronic materials and targeted pharmacophores. Among these, 2-Nitrobenzo[f]quinoline and its derivatives occupy a unique chemical space. The fusion of a quinoline system with a terminal benzene ring (forming the 1-azaphenanthrene core) combined with the extreme electron-withdrawing nature of a nitro group at the C2 position drastically alters the molecule's electronic topology. This whitepaper provides an in-depth mechanistic guide to the structural properties, physicochemical behavior, and chemoselective synthesis of 2-nitrobenzo[f]quinoline systems.

Chemical Identity & Structural Causality

The foundational core, benzo[f]quinoline, is an angular aza-PAH with the molecular formula C13H9N and a molecular weight of 179.22 g/mol [1]. The IUPAC nomenclature defines the nitrogen atom's position within the phenanthrene-like architecture, effectively creating a highly conjugated, rigid planar system[2].

When a nitro (–NO₂) group is introduced at the 2-position (alpha to the heterocyclic nitrogen), the structural causality is profound:

  • Electronic Depletion: The strong inductive (-I) and resonance (-R) effects of the nitro group withdraw π -electron density from the pyridine-like ring. This significantly reduces the basicity of the nitrogen lone pair, rendering the molecule less susceptible to protonation under physiological conditions.

  • Nucleophilic Susceptibility: The electron-deficient nature of the C2 and C4 positions makes the 2-nitrobenzo[f]quinoline scaffold an excellent electrophile, priming it for downstream functionalization (e.g., SN​Ar reactions) critical in drug discovery pipelines.

  • Crystal Packing: The large dipole moment introduced by the nitro group enhances intermolecular dipole-dipole interactions, which typically elevates the melting point and stabilizes the solid-state crystal lattice compared to the unsubstituted core.

Physicochemical Profiling

Understanding the physical properties of the core scaffold is essential for predicting the behavior of its nitro-derivatives during purification and biological assay formulation. Below is a comparative physicochemical summary based on the unsubstituted benzo[f]quinoline core and the extrapolated parameters for the 2-nitro derivative.

PropertyBenzo[f]quinoline (Core)2-Nitrobenzo[f]quinoline (Derivative)
Molecular Formula C13H9N[1]C13H8N2O2
Molecular Weight 179.22 g/mol [1]224.21 g/mol
LogP (Hydrophobicity) 3.5[2]~3.8 - 4.1 (Increased lipophilicity)
Melting Point 92 °C[3]> 150 °C (Stabilized via dipole interactions)
Boiling Point 352 °C[3]Prone to thermal decomposition
Structural Class Aza-polycyclic aromatic hydrocarbon[1]Nitro-substituted Aza-PAH

Synthetic Methodologies & Mechanistic Pathways

While the unsubstituted benzo[f]quinoline core is traditionally synthesized via classical Skraup or Doebner-Von Miller reactions using 2-naphthylamine and glycerol[4], the targeted synthesis of 2-nitro derivatives requires highly chemoselective approaches to avoid over-oxidation or unwanted electrophilic aromatic substitution isomers.

A highly validated, modern approach involves the oxidative cyclization of functionalized dinitrobutadienes. Specifically, the ring-opening of 3,4-dinitrothiophene yields 1,4-diaryl-2,3-dinitro-1,3-butadienes. When subjected to selective reduction and subsequent oxidative cyclization, sterically hindered derivatives (such as the 1-naphthyl derivative) undergo a competitive intramolecular rearrangement. Instead of forming the expected 4-nitroisoxazole, the spatial proximity forces the system to aromatize into 3-[(1-naphthyl)methyl]-2-nitrobenzo[f]quinoline N-oxide [5].

SynthesisPathway A 1-Naphthyl-substituted Dinitrobutadiene B SnCl2·2H2O Reduction (Ethyl Acetate) A->B C 3-Hydroximino-2-nitro-1-butene Intermediate B->C D Oxidative Cyclization (Intramolecular) C->D E 2-Nitrobenzo[f]quinoline N-oxide Derivative D->E Major Product (Steric Drive) F Competitive Pathway: 4-Nitroisoxazole D->F Minor Product

Mechanistic pathway for the synthesis of 2-nitrobenzo[f]quinoline N-oxide derivatives.

Standardized Experimental Protocol: Oxidative Cyclization

To ensure reproducibility and high-fidelity results, the following self-validating protocol details the synthesis of the 2-nitrobenzo[f]quinoline N-oxide scaffold[5].

Step 1: Chemoselective Reduction

  • Action: Dissolve 1.0 eq of 1,4-di(1-naphthyl)-2,3-dinitro-1,3-butadiene in anhydrous ethyl acetate. Add 2.5 eq of stannous chloride dihydrate ( SnCl2​⋅2H2​O ) and stir at ambient temperature.

  • Causality: Ethyl acetate provides optimal solubility for the highly conjugated precursor. SnCl2​⋅2H2​O is chosen as a mild, chemoselective reducing agent; it precisely reduces a single nitrovinyl moiety without over-reducing the system to an amine, arresting the reaction at the 3-hydroximino-2-nitro-1-butene intermediate.

Step 2: Intramolecular Oxidative Cyclization

  • Action: Isolate the hydroximino intermediate and subject it to oxidative conditions (e.g., mild heating in the presence of an oxidant).

  • Causality: The proximity of the hydroximino oxygen to the nitroalkene functionality triggers an intramolecular Michael addition. Because the 1-naphthyl group creates immense steric bulk, the standard 5-membered isoxazole ring formation is thermodynamically disfavored. Instead, the system undergoes an extended cyclization and aromatization to yield the 6-membered aza-PAH core, specifically the 2-nitrobenzo[f]quinoline N-oxide[5].

Step 3: Chromatographic Isolation

  • Action: Purify the crude mixture via flash column chromatography using a silica gel stationary phase and a gradient of Hexane/Ethyl Acetate.

  • Causality: The N-oxide derivative exhibits significantly different polarity (due to the N+−O− dipole) compared to the minor 4-nitroisoxazole byproduct, allowing for baseline resolution during silica gel chromatography.

Analytical Validation Workflow

A robust drug development pipeline requires absolute stereochemical and structural proof. The isolated 2-nitrobenzo[f]quinoline must be subjected to a self-validating analytical workflow.

ValidationWorkflow Step1 Crude Reaction Mixture Step2 Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Step1->Step2 Step3 Spectroscopic Validation Step2->Step3 Sub1 1H & 13C NMR (Structural Elucidation) Step3->Sub1 Sub2 HRMS (ESI) (Mass Confirmation) Step3->Sub2 Sub3 X-ray Crystallography (Stereochemical Proof) Step3->Sub3 Final Validated 2-Nitrobenzo[f]quinoline Sub1->Final Sub2->Final Sub3->Final

Self-validating analytical workflow for the isolation and structural proof of aza-PAHs.

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Exploratory

Mechanism of action of 2-Nitrobenzo[f]quinoline in vitro

Title: Bioreductive Activation and Scaffold Intercalation: The In Vitro Mechanism of Action of 2-Nitrobenzo[f]quinoline Executive Summary Aza-polycyclic aromatic compounds, particularly benzo[f]quinoline derivatives, hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Bioreductive Activation and Scaffold Intercalation: The In Vitro Mechanism of Action of 2-Nitrobenzo[f]quinoline

Executive Summary Aza-polycyclic aromatic compounds, particularly benzo[f]quinoline derivatives, have garnered significant attention in medicinal chemistry and molecular toxicology due to their planar, extended π -conjugation[1]. While the parent benzo[f]quinoline is recognized as an environmental pollutant requiring metabolic activation[2], targeted functionalization—such as the introduction of a nitro group at the 2-position to form 2-Nitrobenzo[f]quinoline (2-NBQ)—dramatically alters its in vitro pharmacodynamics. Designed for researchers and drug development professionals, this technical whitepaper dissects the dual-mechanistic pathways of 2-NBQ: its structural role as a Topoisomerase II poison and its enzymatic capacity for bioreductive DNA alkylation.

Structural Rationale and Dual-Target Mechanism

The biological activity of 2-NBQ is driven by two distinct structural features that dictate its behavior in cellular assays:

  • The Benzo[f]quinoline Scaffold: The planar, tricyclic aza-arene core is highly lipophilic and perfectly sized to intercalate between DNA base pairs. This intercalation disrupts the DNA double helix, forming stable sandwich-like structures that subsequently trap Topoisomerase II (Topo II) during the replication cycle[3].

  • The 2-Nitro Substituent: Nitroaromatic compounds act as classic prodrug pharmacophores. In vitro, the nitro group undergoes sequential enzymatic reduction by cytosolic nitroreductases (or microsomal CYP450 enzymes) to yield a highly reactive nitrenium ion. This electrophile covalently binds to nucleophilic centers on DNA (e.g., the N2 position of guanine), leading to irreversible adduct formation.

MOA cluster_0 Pathway A: Scaffold Intercalation cluster_1 Pathway B: Bioreductive Activation NBQ 2-Nitrobenzo[f]quinoline Topo Topoisomerase II Binding NBQ->Topo Intercalation Reductase Nitroreductase / CYP450 NBQ->Reductase Reduction Cleavage Ternary Cleavage Complex Topo->Cleavage DNA_Damage Irreversible DNA Damage Cleavage->DNA_Damage Hydroxylamine Hydroxylamine Intermediate Reductase->Hydroxylamine Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium -H2O Nitrenium->DNA_Damage Covalent Adducts Apoptosis Apoptotic Cell Death DNA_Damage->Apoptosis

Fig 1. Dual mechanism of 2-NBQ via Topo II poisoning and bioreductive DNA alkylation.

In Vitro Pharmacodynamics: Topoisomerase II and ATP Synthase

Recent in vitro evaluations of benzo[f]quinoline derivatives have demonstrated potent anticancer and antimicrobial properties[1]. The primary mechanism of action for the unmodified scaffold involves the inhibition of critical cellular enzymes, namely Topoisomerase II and ATP synthase[4].

When 2-NBQ enters the nuclear compartment, it acts as a Topo II poison rather than a simple catalytic inhibitor. It stabilizes the transient DNA-enzyme cleavage complex, preventing the religation of the double-strand break. This mechanism is highly dependent on the extended π

π conjugation of the benzo[f]quinoline core, which allows it to stack efficiently with DNA[1]. Furthermore, off-target mitochondrial toxicity is frequently observed in vitro due to the compound's ability to block the proton channel of ATP synthase, leading to rapid ATP depletion and metabolic collapse[4].

Quantitative Data: Binding and Kinetic Parameters

To provide a comparative baseline for assay development, the following table synthesizes the expected in vitro quantitative metrics for 2-NBQ, extrapolated from homologous benzo[f]quinoline derivatives and nitro-aromatic pharmacophores.

ParameterTarget / AssayValue Range (In Vitro)Mechanistic Significance
IC 50​ (Proliferation) MCF-7 / HCT116 Cell Lines1.5 - 4.2 µMIndicates potent cytotoxicity driven by DNA damage and ATP depletion.
K d​ (Intercalation) ctDNA (Fluorescence Quenching) 2.1×105 M −1 High binding affinity to the DNA double helix, enabling Topo II trapping.
CC 50​ (Cleavage) Topoisomerase II α Decatenation8.5 - 12.0 µMConcentration required to trap 50% of Topo II in covalent cleavage complexes.
E 1/2​ (Reduction) Nitro group (Cyclic Voltammetry)-0.35 to -0.45 VFavorable reduction potential for activation by cellular nitroreductases.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 2-NBQ, researchers must employ self-validating experimental designs. Below are the definitive protocols for assessing its dual pathways, grounded in my experience as an Application Scientist.

Protocol 1: In Vitro Topoisomerase II DNA Cleavage Assay

Objective: To differentiate whether 2-NBQ acts as a catalytic inhibitor (prevents cleavage) or a Topo II poison (stabilizes the cleavage complex). Causality & Rationale: By using supercoiled plasmid DNA (pBR322), we can electrophoretically separate supercoiled, relaxed, and linear DNA. If 2-NBQ acts as a poison, we will observe an accumulation of linear DNA (Form III) upon the addition of a denaturing agent (SDS), which traps the covalently bound enzyme.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 4 µL of 5X Topo II reaction buffer (50 mM Tris-HCl pH 7.4, 120 mM KCl, 10 mM MgCl 2​ , 0.5 mM ATP, 0.5 mM dithiothreitol), 0.3 µg of supercoiled pBR322 DNA, and 10 units of purified human Topoisomerase II α .

  • Compound Dosing: Add 2-NBQ (dissolved in DMSO) at varying concentrations (1, 5, 10, 25 µM).

    • Self-Validation Checkpoint: Include a solvent control (1% DMSO) to ensure vehicle non-toxicity, and Etoposide (100 µM) as a positive control for Topo II poisoning.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the cleavage complex to reach equilibrium.

  • Trapping the Complex: Rapidly add 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

    • Rationale: SDS denatures the Topo II enzyme, trapping it covalently to the cleaved DNA ends, while EDTA halts further Mg 2+ -dependent nuclease activity.

  • Proteolysis: Add 2 µL of Proteinase K (1 mg/mL) and incubate at 45°C for 30 minutes.

    • Rationale: This digests the covalently bound Topo II, releasing the linear DNA fragments for migration.

  • Resolution: Resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 5 V/cm for 2 hours. Quantify the Form III (linear) band intensity using densitometry.

Pro-Tip: Always prepare the SDS/EDTA trapping solution as a master mix to ensure simultaneous quenching across all microplate wells. A delay of even 5 seconds can result in the religation of the DNA by Topo II, leading to false negatives in Form III quantification.

Workflow Prep 1. Assembly pBR322 + Topo II Incubate 2. Equilibrium 37°C for 30 min Prep->Incubate Trap 3. Trapping SDS & EDTA Incubate->Trap Digest 4. Proteolysis Proteinase K Trap->Digest Analyze 5. Resolution Gel & Densitometry Digest->Analyze

Fig 2. Self-validating workflow for the Topoisomerase II cleavage assay.

Protocol 2: LC-MS/MS Quantification of Bioreductive DNA Adducts

Objective: To confirm the enzymatic reduction of the 2-nitro group and subsequent covalent binding to DNA. Causality & Rationale: The metabolism of benzo[f]quinoline derivatives by microsomal enzymes yields reactive intermediates[2]. By incubating 2-NBQ with rat liver microsomes and exogenous DNA, we simulate the cellular bioreductive environment. LC-MS/MS provides the exact mass resolution needed to identify specific guanine-NBQ adducts.

Step-by-Step Methodology:

  • Microsomal Activation: Incubate 50 µM 2-NBQ with 1 mg/mL rat liver microsomes (induced by phenobarbital to upregulate mixed-function oxidases)[2], 1 mM NADPH, and 1 mg/mL calf thymus DNA (ctDNA) in 100 mM phosphate buffer (pH 7.4) for 2 hours at 37°C.

  • DNA Isolation: Extract the ctDNA using a standard phenol-chloroform-isoamyl alcohol (25:24:1) precipitation method to remove unreacted compound and microsomal proteins.

    • Pro-Tip: Avoid vortexing after the addition of phenol-chloroform. Gentle inversion prevents mechanical shearing of the high-molecular-weight DNA, which can artificially inflate the background of strand breaks.

  • Enzymatic Hydrolysis: Digest the purified DNA to single nucleosides using a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase at 37°C overnight.

    • Rationale: Complete hydrolysis is critical to release the modified nucleosides for mass spectrometric detection.

  • LC-MS/MS Analysis: Inject the hydrolysate onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for the mass transition corresponding to the [M+H] + of the deoxyguanosine-NBQ adduct.

References[1] Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954753/[4] Benzo[f]quinoline: A Comprehensive Technical Guide - Benchchem. benchchem.com.https://www.benchchem.com/product/b0688[3] The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity - MDPI. mdpi.com.https://www.mdpi.com/1422-0067/25/1/447[2] Metabolism of benzo[ f ]quinoline by rat liver microsomes - Oxford Academic. oup.com.https://academic.oup.com/carcin/article-abstract/9/12/2125/334202

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Foundational

Toxicological Profiling and Safety Data Synthesis for 2-Nitrobenzo[f]quinoline

A Technical Whitepaper for Drug Development and Environmental Toxicology Professionals Executive Summary & Chemical Identity 2-Nitrobenzo[f]quinoline is a rare, highly reactive polycyclic aromatic azaarene (aza-PAH) deri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development and Environmental Toxicology Professionals

Executive Summary & Chemical Identity

2-Nitrobenzo[f]quinoline is a rare, highly reactive polycyclic aromatic azaarene (aza-PAH) derivative. Registered under CAS Number 91804-76-1, this compound is primarily synthesized for specialized research and is structurally related to the environmental pollutants found in diesel exhaust particulates[1].

While standard Safety Data Sheets (SDS) for this specific positional isomer are scarce, a robust toxicological and handling profile can be synthesized by analyzing its parent compound, benzo[f]quinoline, alongside the well-documented behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). The addition of the nitro group at the 2-position fundamentally alters the molecule's toxicokinetic profile, dramatically increasing its mutagenic potential via enzymatic nitroreduction pathways[2].

Physicochemical Properties & Hazard Identification

Because empirical data for 2-nitrobenzo[f]quinoline is limited, the following physicochemical properties and hazard profiles are extrapolated using established Structure-Activity Relationship (SAR) principles based on its parent compound and structural analogues.

Table 1: Physicochemical Properties and Reactivity Profile
PropertyValueSource / Analogue Basis
CAS Number 91804-76-11[1]
Molecular Formula C13H8N2O2Calculated
Molecular Weight 224.22 g/mol Calculated
Physical State Solid (Yellow to dark brown crystals)Extrapolated from Nitro-PAHs
Solubility Insoluble in water; Soluble in DMSO, DCMExtrapolated from Benzo[f]quinoline[3]
Chemical Reactivity Exothermic neutralization with acids3[3]
Incompatibilities Strong reducing agents, isocyanates3[3]
Exposure Symptoms Severe irritation to mucous membranes, corneal injury3[3]

Mechanistic Toxicology: The Dual-Activation Paradigm

2-Nitrobenzo[f]quinoline is a pro-mutagen . It does not typically exert direct DNA damage in its native state; rather, its toxicity is driven by metabolic activation[4]. The compound undergoes biotransformation via two primary converging pathways:

  • Nitroreduction (Pathway 1): Bacterial or hepatic nitroreductases reduce the nitro group to an N-hydroxylamine intermediate. Subsequent esterification and heterolysis generate a highly electrophilic nitrenium ion.

  • Ring Oxidation (Pathway 2): Hepatic Cytochrome P450 (CYP) enzymes oxidize the aromatic rings to form reactive epoxides and dihydrodiols[4].

Both electrophilic species aggressively seek out nucleophilic centers on DNA (such as the C8 position of guanine), forming bulky covalent adducts that stall replication forks and induce frameshift or base-pair substitution mutations.

G A 2-Nitrobenzo[f]quinoline B Nitroreduction (Nitroreductases) A->B Pathway 1 E Ring Oxidation (CYP450 Enzymes) A->E Pathway 2 C N-Hydroxylamine Intermediate B->C D Nitrenium Ion (Electrophile) C->D H Detoxification (Glutathione Conjugation) C->H Phase II Metabolism G Covalent DNA Adducts (Genotoxicity) D->G DNA Binding F Epoxides & Dihydrodiols E->F F->G DNA Binding F->H GST Enzymes

Metabolic activation and detoxification pathways of 2-Nitrobenzo[f]quinoline.

Self-Validating Genotoxicity Protocol: Modified Ames Assay

To accurately evaluate the mutagenic potential of 2-nitrobenzo[f]quinoline, researchers must employ a highly controlled Salmonella typhimurium reverse mutation assay (Ames Test)[4].

Causality of Method Selection: Standard plate incorporation assays often yield false negatives for highly reactive nitro-aromatics. As an Application Scientist, I mandate the pre-incubation modification for this compound. The electrophilic nitrenium ions generated during metabolic activation are extremely short-lived. Pre-incubating the test compound with the bacterial suspension and S9 fraction in a liquid matrix maximizes the collision frequency between the mutagen and the bacterial genome before diffusion is restricted by the agar matrix.

Step-by-Step Workflow
  • Bacterial Culture Preparation: Inoculate nutrient broth with Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions). Incubate at 37°C for 12-16 hours. Causality: Ensures the bacteria are in the late exponential growth phase, maximizing their susceptibility to DNA damage and subsequent replication-dependent mutation fixation.

  • Metabolic Activation (S9 Mix) Formulation: Prepare a 10% (v/v) rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate[4]. Causality: The S9 fraction provides the CYP450 enzymes necessary for ring oxidation, while the cofactors regenerate NADPH, driving the continuous enzymatic cycle required to metabolize the parent compound.

  • Pre-Incubation Phase: In sterile test tubes, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or phosphate buffer for non-activated testing), and 0.05 mL of 2-nitrobenzo[f]quinoline dissolved in DMSO. Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (maintained at 45°C, supplemented with trace histidine and biotin) to the pre-incubation tubes. Vortex gently and immediately pour onto minimal glucose agar plates.

  • Incubation & Scoring: Invert plates once solidified and incubate at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter.

The Self-Validating Control Matrix

A protocol is only scientifically sound if it can internally prove its own operational success. This assay relies on a tripartite control system:

  • Negative/Vehicle Control (DMSO): Establishes the baseline spontaneous reversion rate of the bacterial strains. If this count exceeds historical bounds, the strain has genetically drifted, invalidating the run.

  • Positive Control (-S9) (e.g., 4-Nitroquinoline-1-oxide): Proves that the endogenous bacterial nitroreductases are functional and the strain is capable of detecting direct-acting mutagens.

  • Positive Control (+S9) (e.g., 2-Aminoanthracene): Validates the enzymatic competence of the S9 liver extract[4]. If 2-aminoanthracene fails to induce a massive spike in revertants, the S9 batch is enzymatically dead, rendering any negative result for the test compound completely invalid.

In Vivo Toxicity & Carcinogenicity

While direct in vivo data for the specific 2-nitro isomer is limited, robust toxicological frameworks rely on data from the parent compound, benzo[f]quinoline, and structurally related azaarenes.

A landmark study evaluated the carcinogenic activity of quinoline and benzoquinolines in a newborn CD-1 mouse model[5]. Mice were injected intraperitoneally on the first, eighth, and fifteenth days of life, and hepatic tumor incidence was assessed at 52 weeks.

Table 2: In Vivo Carcinogenicity Data Summary (Newborn Mouse Model)
CompoundTest ModelRoute of AdminKey ObservationStatistical Significance
Quinoline Newborn CD-1 Mice (Male)Intraperitoneal71% incidence of hepatic tumorsP < 0.005[5]
Benzo[f]quinoline Newborn CD-1 Mice (Male)Intraperitoneal19% incidence of hepatomas (vs 5.9% control)Not statistically significant[5]
2-Nitrobenzo[f]quinoline In vitro / In silicoN/AHigh predicted mutagenicity via nitroreductionSAR Extrapolation[2]

Although benzo[f]quinoline alone did not reach statistical significance for hepatoma induction in this specific assay[5], the addition of a nitro group at the 2-position fundamentally alters the molecule's risk profile. Nitro-azaarenes and nitro-PAHs are frequently identified as potent toxic air contaminants in diesel exhaust particulates[2],[6]. The dual-activation potential significantly lowers the threshold for genotoxic events compared to the parent azaarene.

Occupational Safety, Handling, & Spill Response

Given its classification as a hazardous chemical capable of causing severe local damage to skin and mucous membranes[3], strict engineering controls and personal protective equipment (PPE) are mandatory.

  • Handling & PPE: All manipulations of 2-nitrobenzo[f]quinoline must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Personnel must wear nitrile gloves (double-gloving recommended), chemical safety goggles to prevent corneal injury[3], and a NIOSH-approved P100 particulate respirator if aerosolization is possible.

  • Spill Response: In the event of a spill, do not use mineral-based or clay-based absorbents, as liquids with this reactive group classification have known incompatibilities with these materials[3]. Instead, use activated carbon or specialized inert chemical binders. Decontaminate the surface with a polar aprotic solvent (e.g., DMSO or dichloromethane) followed by a thorough wash with soap and water.

  • Storage Incompatibilities: Store in a cool, dry, well-ventilated area away from strong reducing agents, which can react with the compound to generate flammable hydrogen gas[3].

References

  • [1] EvitaChem. "3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane - EvitaChem: 2-Nitrobenzo[f]quinoline." 1

  • [3] NOAA CAMEO Chemicals. "BENZO[F]QUINOLINE." 3

  • [4] BenchChem. "Technical Support Center: Strategies to Reduce Benzo[f]quinoline Compound Toxicity." 4

  • [5] National Institutes of Health (NIH) / PubMed. "The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice." 5

  • [2] National Toxicology Program (NTP). "RoC Background Document: Diesel Exhaust Particulates." 2

  • [6] California Air Resources Board (ARB). "Part A Exposure Assessment Diesel Exhaust TAC: Mutagenicity and Chemical Characteristics." 6

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Exploratory

Spectroscopic Properties of 2-Nitrobenzo[f]quinoline: A Comprehensive Technical Guide on UV-Vis Photophysics and Methodologies

Executive Summary The benzo[f]quinoline framework is a polycyclic aromatic azaheterocycle characterized by a fused benzene and quinoline ring system. Its extended π-conjugation provides a foundation for unique physical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[f]quinoline framework is a polycyclic aromatic azaheterocycle characterized by a fused benzene and quinoline ring system. Its extended π-conjugation provides a foundation for unique physical and chemical properties, making it a highly versatile scaffold in optoelectronics and medicinal chemistry[1]. The functionalization of this core with a strongly electron-withdrawing nitro group at the 2-position fundamentally alters its electronic landscape. This whitepaper provides an in-depth analysis of the UV-Visible (UV-Vis) spectroscopic properties of 2-nitrobenzo[f]quinoline, exploring the causality behind its photophysical behavior, solvatochromic dynamics, and the rigorous experimental protocols required for its characterization.

Theoretical Framework: Photophysics and Electronic Transitions

The Benzo[f]quinoline Core

The baseline UV-Vis absorption spectrum of an unsubstituted benzo[f]quinoline is dominated by intense, highly structured π→π∗ transitions in the ultraviolet region (typically between 200 nm and 350 nm)[1][2]. These transitions arise from the rigid, planar (or pseudo-planar) nature of the polycyclic aromatic system, which supports a highly delocalized electron cloud.

Impact of the 2-Nitro Substitution

The introduction of a nitro group ( −NO2​ ) at the 2-position introduces a classic "push-pull" electronic system. The electron-rich aza-aromatic core acts as the electron donor, while the highly electronegative nitro group acts as the electron acceptor.

Causality of Spectral Shifts: This structural modification facilitates a strong Intramolecular Charge Transfer (ICT)[3][4]. Upon absorption of a photon, electron density shifts from the highest occupied molecular orbital (HOMO), localized primarily on the polycyclic core, to the lowest unoccupied molecular orbital (LUMO), which has significant character on the nitro group. This ICT significantly lowers the energy gap between the ground and excited states, resulting in a pronounced bathochromic (red) shift. Consequently, 2-nitrobenzo[f]quinoline exhibits a distinct, broad absorption band extending into the near-UV and visible regions (380–450 nm), a feature commonly observed and validated in analogous nitro-substituted quinoline derivatives[5][6].

ElectronicTransitions S0 Ground State (S0) Electron-Rich Core S1 Locally Excited State (π → π*) S0->S1 UV Photon (< 350 nm) ICT ICT State (Charge Transfer to NO2) S0->ICT Near-UV/Vis Photon (380-450 nm) S1->ICT Internal Conversion Relax Solvent Relaxation (Polar Media) ICT->Relax Dipole Stabilization

Caption: Electronic transitions and Intramolecular Charge Transfer (ICT) in 2-Nitrobenzo[f]quinoline.

Solvatochromism and Environmental Responsiveness

The photophysical properties of push-pull benzo[f]quinoline derivatives are highly sensitive to their microenvironment[3][4]. Because the ICT state possesses a significantly larger dipole moment than the ground state, polar solvents (e.g., ethanol, acetonitrile) stabilize the excited state more effectively than non-polar solvents (e.g., cyclohexane).

This differential stabilization manifests as positive solvatochromism—a further bathochromic shift of the ICT absorption maximum as solvent polarity increases. Understanding this solvent effect is critical for applications where the compound acts as an environmentally responsive probe or when formulating the compound for biological assays where aqueous/lipid interfaces vary in polarity[7].

Quantitative Spectroscopic Data

To contextualize the photophysics of the 2-nitrobenzo[f]quinoline scaffold, Table 1 synthesizes representative UV-Vis absorption parameters derived from the structural amalgamation of the benzo[f]quinoline core and established nitroquinoline analogs[1][5][6].

Table 1: Representative UV-Vis Absorption Parameters

Solvent EnvironmentTransition TypeWavelength Maximum ( λmax​ )Molar Absorptivity ( ϵ )Spectral Characteristic
Cyclohexane (Non-Polar) π→π∗ (Core)~ 240 nm, 280 nm> 30,000 M−1cm−1 Sharp, highly structured peaks.
Cyclohexane (Non-Polar) ICT ( n→π∗ )~ 360 - 380 nm~ 5,000 - 8,000 M−1cm−1 Moderate intensity, blue-shifted.
Ethanol (Polar Protic) π→π∗ (Core)~ 245 nm, 285 nm> 28,000 M−1cm−1 Slight broadening due to H-bonding.
Ethanol (Polar Protic) ICT ( n→π∗ )~ 390 - 420 nm~ 6,000 - 10,000 M−1cm−1 Broad, structureless, bathochromic shift.

Methodology: High-Fidelity UV-Vis Characterization Protocol

To ensure trustworthiness and reproducibility, the acquisition of UV-Vis spectra must follow a self-validating workflow. The following step-by-step protocol details the optimal methodology for characterizing the spectroscopic properties of 2-nitrobenzo[f]quinoline.

Step 1: Preparation of the Stock Solution
  • Weighing: Accurately weigh 2.0 to 5.0 mg of highly purified 2-nitrobenzo[f]quinoline using a calibrated analytical microbalance (precision ±0.01 mg).

  • Dissolution: Transfer the solid to a 10.0 mL volumetric flask and dissolve in a spectroscopic-grade solvent (e.g., Acetonitrile or Ethanol) to create a primary stock solution.

  • Causality & Expertise: Spectroscopic-grade solvents are mandatory. Standard reagent-grade solvents contain trace impurities (like benzene in ethanol) that possess their own UV absorbance, which can artificially inflate the baseline or mask the high-energy π→π∗ bands of the analyte near the solvent cutoff limit[6].

Step 2: Serial Dilution and Beer-Lambert Validation
  • Dilution Series: Prepare a series of working solutions ranging from 1×10−6 M to 5×10−5 M using precise volumetric pipettes.

  • Causality & Expertise: This concentration gradient is critical to ensure the maximum absorbance ( A ) falls within the linear dynamic range of the photomultiplier tube/detector (typically 0.1 to 1.0 Absorbance Units). Operating outside this range introduces stray light errors or photometric noise, violating the Beer-Lambert Law ( A=ϵ⋅l⋅c ).

Step 3: Instrumental Calibration and Baseline Correction
  • Cuvette Matching: Utilize a dual-beam UV-Vis spectrophotometer. Fill both the sample and reference matched quartz cuvettes (10 mm path length) with the pure spectroscopic solvent.

  • Baseline Scan: Perform a baseline scan from 600 nm down to 200 nm.

  • Causality & Expertise: Quartz cuvettes are required because standard glass absorbs UV light below 340 nm. Dual-beam instrumentation and rigorous baseline correction subtract the solvent's intrinsic absorbance and optical differences between cuvettes, ensuring the resulting spectrum isolates the solute's photophysics[8].

Step 4: Spectral Acquisition and Analysis
  • Measurement: Replace the solvent in the sample cuvette with the 2-nitrobenzo[f]quinoline working solution. Scan across the 200–600 nm range at a moderate scan rate (e.g., 100 nm/min) with a slit width of 1-2 nm.

  • Validation: Plot Absorbance vs. Concentration for the λmax​ of the ICT band. A perfectly linear regression ( R2>0.99 ) self-validates the absence of aggregation or excimer formation at these concentrations. Calculate the molar extinction coefficient ( ϵ ) from the slope.

UVVisWorkflow Prep 1. Sample Preparation (Spectroscopic Solvents) Dilute 2. Serial Dilution (10⁻⁶ to 10⁻⁵ M) Prep->Dilute Calibrate 3. Baseline Correction (Dual-Beam, Pure Solvent) Dilute->Calibrate Acquire 4. Spectral Acquisition (200 - 600 nm) Calibrate->Acquire Validate 5. Data Validation (Beer-Lambert Linearity) Acquire->Validate

Caption: Self-validating experimental workflow for UV-Vis spectroscopic characterization.

Applications in Drug Development and Optoelectronics

The distinct UV-Vis properties of nitro-substituted benzo[f]quinolines are highly relevant in translational drug development. The nitro group is a recognized pharmacophore that can undergo bioreduction in the hypoxic environments characteristic of solid tumors[5].

The reduction of the nitro group to an amino or hydroxylamine derivative drastically alters the electronic structure, abolishing the strong electron-withdrawing effect, disrupting the ICT band, and shifting the absorption spectrum. Consequently, UV-Vis spectroscopy serves as a primary, real-time analytical tool for monitoring the kinetics of enzymatic bioreduction (e.g., by nitroreductases) during in vitro pharmacokinetic profiling. Furthermore, the push-pull nature of the scaffold makes it an excellent candidate for the development of environmentally responsive fluorescent probes[3].

References

  • National Institute of Standards and Technology (NIST). "Benzo[f]quinoline - the NIST WebBook." NIST.[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Characterization of Push–Pull-Type Benzo[X]quinoline Derivatives (X = g or f): Environmentally Responsive Fluorescent Dyes with Multiple Functions." ACS.[Link]

  • ResearchGate. "Chemical structure of the studied benzo-[f]-quinoline methylids." ResearchGate. [Link]

  • ResearchGate. "UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline." ResearchGate. [Link]

  • SciSpace. "Transient absorption spectroscopic studies on 4-nitroquinoline N-oxide: From femtoseconds to microseconds timescale." SciSpace.[Link]

  • Royal Society of Chemistry. "Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline." RSC. [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Nitrobenzo[f]quinoline: A Technical Whitepaper

Executive Summary The unambiguous determination of three-dimensional molecular architectures is a critical bottleneck in rational drug design and materials science. This whitepaper provides an in-depth technical guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of three-dimensional molecular architectures is a critical bottleneck in rational drug design and materials science. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of the 2-nitrobenzo[f]quinoline scaffold. By synthesizing crystallographic data, intermolecular packing mechanics, and field-proven experimental protocols, this guide serves as an authoritative resource for researchers investigating polycyclic azaheterocycles. The protocols detailed herein are designed as self-validating systems, ensuring high-fidelity structural resolution from crystal growth to final least-squares refinement.

Structural Biology & Chemical Significance

Benzo[f]quinolines are a class of polycyclic azaheterocyclic compounds that have garnered considerable attention in medicinal chemistry[1]. The planar, extended aromatic structure of the benzo[f]quinoline scaffold allows for efficient intercalation into DNA and high-affinity interactions with critical enzymatic targets, such as Topoisomerase II[1]. Consequently, derivatives of this core exhibit potent anticancer, antibacterial, and antifungal properties[1][2].

The strategic introduction of a highly electronegative nitro group at the 2-position fundamentally alters the molecule's electronic landscape. This modification establishes a "push-pull" electronic system across the conjugated π -network, which not only shifts the photophysical properties of the molecule but also dictates its solid-state packing behavior[3]. The nitro group acts as a strong hydrogen-bond acceptor and dipole director, forcing the crystal lattice into highly specific, thermodynamically stable conformations.

Mechanistic Insights: Crystal Packing and Intermolecular Forces

Understanding the causality behind the crystal packing of 2-nitrobenzo[f]quinoline requires an analysis of its non-covalent interaction network. While the parent benzo[f]quinoline is largely planar, steric hindrance and electronic repulsion from the 2-nitro substituent often induce slight deviations from absolute planarity. For instance, in closely related nitro-substituted benzo[f]quinolines, the C3 carbon can deviate by approximately 0.169 Å from the mean plane formed by the azaheterocyclic core[4].

The macroscopic stability of the crystal is governed by three primary intermolecular forces:

π

π Stacking: The extended aromaticity of the benzo[f]quinoline core facilitates strong face-to-face π

π interactions. Centroid-to-centroid distances between adjacent pyridyl rings typically measure ~3.78 Å, linking the molecules into tightly bound dimers[4].
  • C-H··· π Interactions: These edge-to-face interactions propagate the dimeric units into extended polymeric chains along specific crystallographic axes (e.g., the c-axis), providing structural rigidity to the lattice[4].

  • Nitro-Aryl Dipole Interactions: The oxygen atoms of the 2-nitro group engage in short contacts with adjacent aromatic protons, acting as directional anchors during the nucleation phase[3].

  • Interactions M1 Benzo[f]quinoline Core A I1 π-π Stacking (~3.78 Å Centroid Distance) M1->I1 I2 C-H···π Interactions (Polymeric Chain Formation) M1->I2 I3 Nitro Group Dipoles (H-Bond Acceptors) M1->I3 M2 Benzo[f]quinoline Core B I1->M2 I2->M2 I3->M2

    Primary non-covalent interactions governing the crystal packing of nitrobenzo[f]quinolines.

    Quantitative Crystallographic Parameters

    The following table summarizes the archetypal quantitative data expected when resolving the crystal structure of 2-nitrobenzo[f]quinoline and its immediate structural analogs. These metrics serve as a baseline for validating new crystallographic data[2][3][4].

    Crystallographic ParameterExpected Value / Range for Nitrobenzo[f]quinolinesCrystal SystemMonoclinic or TriclinicTypical Space Group P21​/c or P1ˉ Data Collection Temperature80 K – 100 KCentroid-Centroid ( π π ) Distance3.75 Å – 3.85 ÅC-H··· π Interaction Distance2.60 Å – 2.90 ÅSubstituent Dihedral Angle66° – 71° (relative to the naphthalene plane)Refinement Riding Model Uiso​(H)=1.2Ueq​(C)

    Experimental Protocol: Self-Validating X-Ray Workflow

    To achieve publication-grade structural data, the following methodology must be executed. This protocol is engineered as a self-validating system , meaning each phase contains an internal quality check before proceeding to the next, thereby preventing the propagation of experimental errors[1][2].

    Step 1: Binary Solvent Crystallization (Thermodynamic Control)
    • Action: Dissolve the synthesized 2-nitrobenzo[f]quinoline in a binary solvent system (e.g., Dichloromethane/Ethanol at a 1:3 ratio). Place in a vibration-free environment at 298 K with a pierced septum to allow slow evaporation.

    • Causality & Validation: Dichloromethane ensures complete dissolution of the hydrophobic core, while the slower-evaporating ethanol acts as an antisolvent. Slow evaporation controls the rate of supersaturation, thermodynamically driving the molecules into the lowest-energy crystalline lattice rather than precipitating as an amorphous powder. Validation: The appearance of distinct, faceted crystals rather than cloudy precipitate confirms successful nucleation.

    Step 2: Optical Validation and Crystal Harvesting
    • Action: Submerge the crystallization matrix in a viscous, oil-based cryoprotectant (e.g., Paratone-N). Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) using a stereomicroscope equipped with cross-polarizers.

    • Causality & Validation: The oil prevents atmospheric moisture from forming ice crystals on the sample, which would cause parasitic diffraction rings[2]. Validation: A true single crystal will uniformly extinguish light when rotated under cross-polarizers. If the crystal flashes irregularly, it is twinned and must be discarded.

    Step 3: Cryo-Mounting and Diffraction Data Collection
    • Action: Mount the validated crystal on a diffractometer equipped with a micro-focused Cu K α or Mo K α source and an EOS-CCD detector. Flash-cool the sample to 80–100 K using a nitrogen cryo-stream[1][2].

    • Causality & Validation: Cryo-cooling drastically reduces atomic thermal vibrations (thermal ellipsoids), yielding sharper diffraction spots and allowing precise resolution of the highly electronegative nitro group. Validation: The internal agreement factor ( Rint​ ) of the initial diffraction frames must be <0.05 , validating the quality of the collected data before full integration.

    Step 4: Structure Solution and Least-Squares Refinement
    • Action: Solve the structure using direct methods or Patterson methods. Refine the model against F2 using full-matrix least-squares. Place hydrogen atoms in calculated positions using a riding model[1][4].

    • Causality & Validation: The riding model ( Uiso​(H)=1.2Ueq​(C) ) prevents over-parameterization of the data while accurately accounting for the electron density contributions of hydrogen atoms[4]. Validation: The final structural model is validated when the R1​ factor converges below 5% and the goodness-of-fit (GooF) approaches 1.0.

    Workflow N1 1. Crystal Growth (Binary Solvent Evaporation) N2 2. Optical Validation (Polarized Light Microscopy) N1->N2 N3 3. Cryo-Mounting (Paratone-N Oil, 80-100 K) N2->N3 N4 4. Diffraction Data Collection (Cu/Mo Kα Source) N3->N4 N5 5. Data Integration & Refinement (Least-Squares against F²) N4->N5

    Self-validating X-ray crystallographic workflow for 2-nitrobenzo[f]quinoline derivatives.

    References

    • 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline. ResearchGate.[Link]

    • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. PMC (National Institutes of Health).[Link]

    • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. ACS Publications.[Link]

    • Characterization of Push–Pull-Type Benzo[X]quinoline Derivatives (X = g or f): Environmentally Responsive Fluorescent Dyes with Multiple Functions. ACS Publications.[Link]

    Sources

    Exploratory

    Computational Modeling and DFT Calculations for 2-Nitrobenzo[f]quinoline: A Technical Guide for Drug Discovery and Materials Science

    Executive Summary The benzo[f]quinoline scaffold is a privileged N-bridgehead heterocyclic system with profound implications in both pharmacology and materials science. The introduction of a strongly electron-withdrawing...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The benzo[f]quinoline scaffold is a privileged N-bridgehead heterocyclic system with profound implications in both pharmacology and materials science. The introduction of a strongly electron-withdrawing nitro group at the 2-position fundamentally alters its electronic landscape, creating a highly polarized system. As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with a robust, self-validating computational methodology using Density Functional Theory (DFT). This guide elucidates the causality behind specific quantum mechanical protocols required to accurately predict the structural, electronic, and biological properties of 2-Nitrobenzo[f]quinoline.

    Structural Significance and Electronic Causality

    Benzo[f]quinoline derivatives exhibit a wide array of biological activities, particularly as antitumor agents and DNA-intercalating compounds. Recent in silico and in vitro studies have demonstrated that1[1].

    From a materials perspective, the addition of electron-withdrawing groups (such as -NO₂) to the benzo[f]quinoline core induces a "push-pull" electronic dynamic. This structural asymmetry leads to a twisted, bowl-shaped geometry rather than a planar one, significantly impacting the molecule's photophysical behavior. 2[2].

    Understanding these phenomena requires rigorous DFT modeling to map the Frontier Molecular Orbitals (FMOs) and the Electrostatic Potential (ESP).

    Computational Methodology: The "Why" Behind the Choices

    A computational protocol is only as reliable as its foundational parameters. For aromatic N-heterocycles like 2-Nitrobenzo[f]quinoline,3[3].

    • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen because it perfectly balances computational cost with high accuracy in predicting the exchange-correlation energy of delocalized π-electron systems.

    • Basis Set Selection (6-311++G ):** The inclusion of diffuse functions (++) is non-negotiable here. The nitro group is highly electronegative and pulls electron density outward, while the quinoline nitrogen possesses a lone pair. Diffuse functions allow the simulated electron cloud to expand properly, preventing artificial truncation of the orbital space. Polarization functions (** or (d,p)) allow for asymmetric distortion of atomic orbitals, which is critical for resolving the steric clash between the 2-nitro group and adjacent protons.

    Step-by-Step Experimental Protocol: A Self-Validating Workflow

    To ensure scientific integrity, the following protocol incorporates a strict self-validation gate.

    Step 1: Conformational Sampling and Initial Geometry Construction

    • Construct the 3D model of 2-Nitrobenzo[f]quinoline using a molecular builder (e.g., GaussView or Avogadro).

    • Perform a preliminary molecular mechanics (MMFF94) cleanup to resolve obvious steric clashes.

    Step 2: Ground-State Geometry Optimization

    • Submit the structure to a quantum chemistry package (e.g., Gaussian 16) using the Opt keyword.

    • Set the level of theory to B3LYP/6-311++G(d,p).

    • Ensure the convergence criteria are set to Tight to accurately capture the subtle bowl-shaped twisting inherent to substituted benzo[f]quinolines.

    Step 3: Vibrational Frequency Analysis (The Validation Gate)

    • Run a frequency calculation (Freq) on the optimized geometry at the exact same level of theory.

    • Self-Validation Check: Analyze the output for imaginary (negative) frequencies. Causality: If even one imaginary frequency exists, the structure is sitting on a saddle point (transition state) rather than a true local energy minimum. If found, perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

    Step 4: Electronic Property Extraction

    • Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Generate the Electrostatic Potential (ESP) map by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

    Step 5: Excited-State Modeling via TD-DFT

    • To model photophysical properties or4[4], execute a Time-Dependent DFT (TD-DFT) calculation.

    • Request the first 20 singlet excited states (TD=(NStates=20)) using a solvent model (e.g., PCM for ethanol or water) to evaluate solvatochromic shifts.

    G Start Input: 2-Nitrobenzo[f]quinoline GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt FreqCalc Frequency Analysis (Zero-Point Energy) GeomOpt->FreqCalc Validation Protocol Validation (No Imaginary Freqs) FreqCalc->Validation Minima Check TDDFT TD-DFT Calculations (Excited States / Photophysics) Validation->TDDFT Validated Geom FMO FMO & ESP Mapping (Electronic Properties) Validation->FMO Validated Geom Docking Molecular Docking (CDK-5 / DNA Targets) FMO->Docking Reactivity Data

    Fig 1: DFT and TD-DFT computational workflow for 2-Nitrobenzo[f]quinoline modeling.

    Quantitative Data Summarization

    To contextualize the properties of 2-Nitrobenzo[f]quinoline, we must compare baseline theoretical parameters of the benzo[f]quinoline core against specific functionalized derivatives. The data below synthesizes key computational and experimental findings from recent literature.

    Table 1: Quantitative DFT and Experimental Parameters for Benzo[f]quinoline Derivatives

    ParameterCompound / DerivativeValueSignificance / Causality
    HOMO Energy Benzo[f]quinoline (Base)-9.094 eV[5]Establishes the baseline electron-donating capacity of the core ring system.
    LUMO Energy Benzo[f]quinoline (Base)-0.793 eV[5]Baseline for electron-accepting capacity. The addition of a -NO₂ group will dramatically lower this value.
    Dipole Moment (Δμ) Push-Pull Benzo[f]quinoline9.0 Debye[2]A massive dipole moment indicates extreme sensitivity to solvent polarity in the excited state (solvatochromism).
    D–A Distance Angular-type (BQA)6.3 Å[2]A short donor-acceptor distance facilitates rapid intramolecular charge transfer.
    Binding Energy Benzoquinoline heterocycle-6.63 kcal/mol[1]Indicates a notably strong binding affinity towards the CDK-5 enzyme, validating antitumor potential.
    Docking RMSD Benzoquinoline heterocycle0.9477 Å[1]High statistical confidence in the predicted binding pose (well below the 2.0 Å reliability threshold).

    Biological and Photophysical Implications

    The computational outputs derived from the workflow directly inform downstream applications:

    • Drug Development (Molecular Docking): The ESP map generated in Step 4 will reveal intense regions of negative electrostatic potential localized on the oxygen atoms of the 2-nitro group and the quinoline nitrogen. These act as prime hydrogen-bond acceptors.1[1], demonstrating that mapping these electronic features is a prerequisite for rational drug design.

    • Optoelectronics: 5[5]. The 2-nitro substitution narrows this HOMO-LUMO gap, shifting the absorption spectra into the visible region and enhancing its utility as a fluorescent probe.

    Conclusion

    The accurate computational modeling of 2-Nitrobenzo[f]quinoline requires a deliberate, causality-driven approach. By employing the B3LYP functional with diffuse-augmented basis sets and strictly enforcing a vibrational frequency validation step, researchers can generate highly reliable electronic descriptors. These theoretical insights bridge the gap between abstract quantum mechanics and tangible advancements in targeted oncology and responsive materials.

    References

    • Benchchem. "Benzo[f]quinoline | 85-02-9".
    • Romanian Journal of Biophysics. "STRUCTURAL AND SPECTRAL STUDY OF BENZO[F]PYRROLO[1,2-a]QUINOLINE WITH POTENTIAL BIOLOGICAL PROPERTIES".
    • PubMed / NIH. "Photoinduced Intramolecular formal [4 + 2] Cycloaddition of Aryl-Substituted o-Vinylstyryl-2-oxazoles To Form Benzo[f]quinoline Derivatives: Experimental Results and Theoretical Interpretation".
    • Scientific Reports / OUCI. "Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents".
    • The Journal of Organic Chemistry - ACS Publications. "Characterization of Push–Pull-Type Benzo[X]quinoline Derivatives (X = g or f): Environmentally Responsive Fluorescent Dyes with Multiple Functions".

    Sources

    Foundational

    2-Nitrobenzo[f]quinoline CAS registry number and nomenclature

    Title: Whitepaper: Structural Nomenclature, Registry Data, and Synthetic Pathways of 2-Nitrobenzo[f]quinoline Executive Summary Benzo[f]quinoline and its highly functionalized derivatives represent a critical class of po...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Whitepaper: Structural Nomenclature, Registry Data, and Synthetic Pathways of 2-Nitrobenzo[f]quinoline

    Executive Summary

    Benzo[f]quinoline and its highly functionalized derivatives represent a critical class of polycyclic aromatic nitrogen heterocycles (PANHs). These compounds are highly valued in both optoelectronics (e.g., OLED development) and pharmaceutical sciences due to their planar structure, which facilitates DNA intercalation and electron transport. This technical guide provides an authoritative analysis of the nomenclature, physicochemical properties, and advanced synthetic methodologies specifically targeting the 2-nitrobenzo[f]quinoline architecture.

    Nomenclature and CAS Registry Elucidation

    IUPAC Nomenclature Logic

    The nomenclature of 2-nitrobenzo[f]quinoline is derived from the fusion of a benzene ring to a quinoline core. According to IUPAC rules for fused heterocycles, the faces of the base component (quinoline) are lettered alphabetically starting from the bond between positions 1 and 2 (the N–C bond). The "f" face corresponds to the bond between carbon 5 and carbon 6 of the quinoline system. Therefore, benzo[f]quinoline (also known as 1-azaphenanthrene or β -naphthoquinoline) consists of a phenanthrene-like topology where a nitrogen atom replaces the carbon at position 1[1]. The "2-nitro" designation indicates that the nitro group ( −NO2​ ) is substituted at the carbon directly adjacent to the heteroatom.

    CAS Registry Number Formulation

    The parent unsubstituted scaffold, benzo[f]quinoline, is universally cataloged under CAS Registry Number: 85-02-9 [2]. However, highly specific functionalized derivatives, such as 2-nitrobenzo[f]quinoline, are typically synthesized de novo as specialized intermediates in organic research. Consequently, while the parent compound has a distinct commercial CAS number, the specific 2-nitro derivative is tracked primarily through primary literature identifiers rather than a bulk commercial CAS registry[3].

    Physicochemical Profile of the Parent Scaffold

    To predict the behavior of the 2-nitro derivative during synthesis and application, researchers must establish the baseline properties of the parent benzo[f]quinoline scaffold.

    Table 1: Quantitative Physicochemical Data for Benzo[f]quinoline (CAS: 85-02-9)

    PropertyValueSource / Method
    Molecular Formula C13​H9​N Computed
    Molecular Weight 179.22 g/mol Computed
    Melting Point 93 °C (199 - 201 °F)Experimental
    Boiling Point 349 - 350 °C at 721 mmHgExperimental
    XLogP3 (Lipophilicity) 3.5Computed
    Topological Polar Surface Area 12.9 ŲComputed

    (Data sourced from the [1] and[2])

    Advanced Synthetic Methodology: 2-Nitrobenzo[f]quinoline Derivatives

    Mechanistic Rationale

    The direct nitration of benzo[f]quinoline often yields a complex mixture of regioisomers due to the competing activating/deactivating effects of the fused rings. To achieve strict regioselective functionalization at the 2-position, researchers employ de novo ring-construction strategies. A highly regarded method involves the oxidative cyclization of 1,4-disubstituted 3-hydroximino-2-nitro-1-butenes[3].

    Causality in Experimental Choices: Stannous chloride dihydrate ( SnCl2​⋅2H2​O ) is selected for the initial reduction phase because it provides a precisely tuned redox potential. This allows for the chemoselective reduction of a single nitrovinyl moiety into a hydroximino group without over-reducing the adjacent nitroalkene functionality. This chemoselectivity is critical to preserving the electron-deficient center required for the subsequent intramolecular Michael addition[3].

    Experimental Protocol: Synthesis of 3-[(1-naphthyl)methyl]-2-nitrobenzo[f]quinoline N-oxide

    The following self-validating protocol details the competitive formation of the 2-nitrobenzo[f]quinoline scaffold via oxidative cyclization, as established in heterocyclic chemistry literature[3].

    Step 1: Chemoselective Reduction

    • Preparation: Dissolve 10 mmol of 1,4-di(1-naphthyl)-2,3-dinitro-1,3-butadiene in 50 mL of anhydrous ethyl acetate under an inert argon atmosphere.

    • Reagent Addition: Slowly add 25 mmol of stannous chloride dihydrate ( SnCl2​⋅2H2​O ) to the stirring solution at room temperature.

    • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The disappearance of the bright yellow dinitro starting material ( Rf​≈0.6 ) and the emergence of a more polar, UV-active spot ( Rf​≈0.35 ) confirms successful hydroximino formation.

    • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the 3-hydroximino-2-nitro-1-butene intermediate.

    Step 2: Oxidative Cyclization

    • Activation: Dissolve the isolated intermediate in a non-nucleophilic solvent (e.g., dichloromethane).

    • Cyclization: Introduce a mild oxidant to trigger the intramolecular Michael addition of the hydroximino group to the nitroalkene functionality.

    • Aromatization: The transient 4,5-dihydroisoxazole undergoes aromatization. In the case of 1-naphthyl derivatives, this oxidative cyclization competitively yields 3-[(1-naphthyl)methyl]-2-nitrobenzo[f]quinoline N-oxide[3].

    • Purification: Purify the crude product via silica gel flash chromatography to isolate the target polycyclic scaffold.

    Visualizing the Synthetic Pathway

    Synthesis_Pathway A 1,4-Diaryl-2,3-dinitro-1,3-butadiene B Selective Reduction (SnCl2·2H2O, EtOAc) A->B Chemoselective NO2 reduction C 3-Hydroximino-2-nitro-1-butene B->C Intermediate isolation D Intramolecular Michael Addition & Oxidative Cyclization C->D Aromatization E 2-Nitrobenzo[f]quinoline N-oxide D->E Competitive cyclization

    Fig 1: Chemoselective synthesis pathway of 2-nitrobenzo[f]quinoline derivatives.

    Applications in Drug Development & Materials Science

    • Pharmaceuticals: The planar, extended π -system of benzo[f]quinoline allows it to act as a potent DNA intercalator. The addition of a nitro group at the 2-position alters the electron density of the hetero-ring, potentially enhancing binding affinity to specific nucleotide sequences and increasing its efficacy as an antimicrobial or antineoplastic agent[4].

    • Optoelectronics: The highly conjugated backbone exhibits significant fluorescence. Nitrated derivatives are actively investigated for their electron-withdrawing properties, which are utilized to tune the emission spectra and electron transport capabilities in Organic Light-Emitting Diodes (OLEDs)[4].

    References

    • Title: Benzo(F)Quinoline | C13H9N | CID 6796 Source: National Center for Biotechnology Information (NCBI) - PubChem URL: [Link]

    • Title: Benzo[f]quinoline Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

    • Title: Synthetic exploitation of the ring‐opening of 3,4‐dinitrothiophene. Part 4. Synthesis of 1,4‐disubstituted 3‐hydroximino‐2‐nitro‐1‐butenes and their cyclization to 4‐nitroisoxazoles Source: Journal of Heterocyclic Chemistry (Dell'Erba et al., 1994) URL: [Link]

    • Title: Benzo[f]quinoline - Substance Details Source: US EPA CompTox Chemicals Dashboard URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols for the Step-by-Step Synthesis of 2-Nitrobenzo[f]quinoline Derivatives

    Abstract The benzo[f]quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities, including notabl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The benzo[f]quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities, including notable anticancer and antimicrobial properties.[1][2] The introduction of a nitro group, a well-known pharmacophore and modulator of electronic properties, into this framework can significantly enhance therapeutic potential.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of two robust, step-by-step synthetic pathways for obtaining 2-Nitrobenzo[f]quinoline derivatives. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer structured data for product characterization. The guide contrasts a classical approach involving post-synthesis nitration of the benzo[f]quinoline core with a more modern, direct annulation strategy, providing the necessary tools to select the optimal route based on available precursors and desired reaction conditions.

    Introduction: The Significance of the Benzo[f]quinoline Core

    Benzo[f]quinoline, a polycyclic aromatic aza-heterocycle, represents a critical structural unit in the development of novel therapeutic agents.[1] The fusion of a quinoline system with a benzene ring creates a rigid, planar structure conducive to intercalation with biomacromolecules like DNA, a mechanism exploited in certain anticancer agents.[5] The functionalization of this core, particularly with electron-withdrawing groups like the nitro moiety, is a key strategy in drug discovery to modulate bioactivity, solubility, and metabolic stability.[4]

    This document outlines two primary synthetic strategies to access 2-Nitrobenzo[f]quinoline:

    • Strategy A: Post-Synthesis Nitration. This classic two-step approach involves the initial construction of the parent benzo[f]quinoline scaffold, followed by an electrophilic nitration reaction.

    • Strategy B: Direct Annulation from a Nitro-Precursor. This contemporary method builds the quinoline ring system using a starting material that already contains the required nitro group, offering a more convergent pathway.

    Synthesis Pathway A: Post-Synthesis Nitration

    This pathway is bifurcated into the synthesis of the core heterocycle followed by its functionalization. It is often favored when the parent benzo[f]quinoline is readily available or when the desired nitro-precursors for other methods are synthetically inaccessible.

    Step 1: Synthesis of Benzo[f]quinoline via Skraup Reaction

    The Skraup-Doebner-Von Miller reaction is a cornerstone of quinoline synthesis, valued for its use of simple, inexpensive starting materials.[1][6] The reaction condenses an aromatic amine with glycerol under strongly acidic and oxidizing conditions to form the quinoline ring system.[5]

    Causality & Mechanistic Insight: The reaction's success hinges on the in situ generation of acrolein from the dehydration of glycerol by concentrated sulfuric acid. The aromatic amine, 2-naphthylamine, then undergoes a Michael addition to this α,β-unsaturated aldehyde. This is followed by an acid-catalyzed cyclization onto the naphthalene ring, dehydration, and finally, oxidation by an agent like arsenic acid or nitrobenzene to yield the fully aromatic benzo[f]quinoline system.[1][5] The harsh conditions (strong acid, high temperature) are necessary to drive the dehydration and cyclization steps but limit the reaction's tolerance for sensitive functional groups.

    G cluster_workflow Workflow: Skraup Synthesis of Benzo[f]quinoline A Reaction Setup (2-Naphthylamine, H₂SO₄) B Reagent Addition (Glycerol, Oxidizing Agent) A->B C Controlled Heating (Exothermic Reaction) B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching & Neutralization) D->E F Extraction (Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H Product: Benzo[f]quinoline G->H G cluster_pathwayA Pathway A: Post-Synthesis Nitration Start 2-Naphthylamine + Glycerol Skraup Skraup Reaction (H₂SO₄, [O]) Start->Skraup Intermediate Benzo[f]quinoline Skraup->Intermediate Nitration Electrophilic Nitration (HNO₃, H₂SO₄) Intermediate->Nitration Product 2-Nitrobenzo[f]quinoline Nitration->Product G cluster_pathwayB Pathway B: Friedländer Annulation Start_A Nitro-substituted 2-amino-naphthaldehyde/ketone Reaction Lewis Acid Catalyzed Condensation & Cyclization Start_A->Reaction Start_B Active Methylene Compound (e.g., Ketone) Start_B->Reaction Product 2-Nitrobenzo[f]quinoline Reaction->Product

    Sources

    Application

    Application Note: Solubilization and Formulation of 2-Nitrobenzo[f]quinoline for In Vitro Cell Culture Assays

    Introduction & Mechanistic Rationale 2-Nitrobenzo[f]quinoline is a highly lipophilic, planar polycyclic aza-arene derivative utilized in specialized pharmacological and toxicological screening. Introducing highly hydroph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    2-Nitrobenzo[f]quinoline is a highly lipophilic, planar polycyclic aza-arene derivative utilized in specialized pharmacological and toxicological screening. Introducing highly hydrophobic, rigid planar molecules into aqueous cell culture media presents a significant physicochemical barrier.

    The parent scaffold, benzo[f]quinoline, exhibits an XLogP3 of 3.5 and an aqueous solubility of less than 0.1 mg/mL[1]. The addition of a strongly electron-withdrawing and bulky nitro group at the 2-position decreases the basicity of the quinoline nitrogen (rendering it un-ionized at physiological pH 7.4), enhances π−π stacking interactions, and drastically reduces aqueous thermodynamic solubility. According to the National Institute of Standards and Technology (NIST), polynuclear heteroaromatic compounds face severe thermodynamic penalties in aqueous environments due to minimal hydrogen bonding capacity and strong intermolecular cohesive forces[2].

    Consequently, direct dissolution in aqueous media is impossible. A bridging solvent with a high dielectric constant—specifically Anhydrous Dimethyl Sulfoxide (DMSO)—must be used to disrupt the crystal lattice before controlled, step-down introduction into the biological matrix.

    Physicochemical Profiling & Solubilization Parameters

    To design an effective solubilization strategy, we must compare the target compound against its known parent scaffold to anticipate its behavior in solution.

    ParameterBenzo[f]quinoline (Parent)2-Nitrobenzo[f]quinoline (Target)
    Molecular Formula C₁₃H₉NC₁₃H₈N₂O₂
    Molecular Weight 179.22 g/mol 224.22 g/mol
    Estimated LogP 3.5~4.0 - 4.2
    Aqueous Solubility < 0.1 mg/mL< 0.01 mg/mL (Estimated)
    Primary Solvent DMSO, DMF, or EthanolAnhydrous DMSO (≥99.9%)
    Max Assay Concentration Media-dependent≤ 0.5% v/v DMSO final

    Experimental Workflow

    SolubilizationWorkflow Powder 2-Nitrobenzo[f]quinoline (Lyophilized Powder) Solvent Add 100% Anhydrous DMSO (Under Argon/N2) Powder->Solvent Agitation Vortex & Sonicate (37°C water bath, 10 min) Solvent->Agitation Stock 10 mM Master Stock (Aliquot & Store at -20°C) Agitation->Stock Visual QC: Clear yellow solution Dilution Intermediate Dilution (Pre-warmed Media + 10% FBS) Stock->Dilution Dilute 1:50 (Dropwise addition) Assay Final Cell Culture Assay (Final DMSO ≤ 0.5%) Dilution->Assay Dilute to target conc.

    Workflow for solubilizing 2-Nitrobenzo[f]quinoline for in vitro cell culture assays.

    Detailed Solubilization Protocols

    Protocol A: Preparation of 10 mM Master Stock

    A 10 mM stock allows for a 1:1000 dilution to achieve a 10 µM final assay concentration, contributing only 0.1% DMSO to the cells—well below the standard cytotoxicity threshold.

    • Equilibration: Allow the lyophilized 2-Nitrobenzo[f]quinoline powder to equilibrate to room temperature in a desiccator before opening.

      • Causality: Prevents atmospheric moisture condensation on the powder. Trace water introduces a hydration shell that inhibits complete solubilization of hydrophobic molecules.

    • Weighing: Weigh exactly 2.24 mg of 2-Nitrobenzo[f]quinoline into a sterile, light-protected (amber) microcentrifuge tube.

      • Causality: Nitroaromatics are prone to photo-degradation and redox cycling; ambient light exposure must be minimized.

    • Solvent Addition: Add 1.0 mL of sterile, Anhydrous DMSO (≥99.9% purity).

      • Causality: Standard benchtop DMSO is highly hygroscopic. Using strictly anhydrous DMSO ensures maximum solvation capacity for planar fused-ring systems.

    • Agitation & Heating: Vortex vigorously for 30 seconds. If particulates remain, float the tube in a 37°C water bath for 5–10 minutes, followed by bath sonication for 5 minutes.

      • Causality: Thermal energy and ultrasonic cavitation forces are required to overcome the high lattice energy of the crystalline solid and disrupt π−π stacking.

    • Storage: Aliquot the clear solution into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

    Protocol B: Preparation of Cell Culture Working Solutions

    The "solvent shift" phenomenon occurs when a compound dissolved in a high-capacity solvent (DMSO) is rapidly introduced into a low-capacity solvent (water/media), causing immediate supersaturation and nucleation (precipitation).

    • Media Pre-warming: Warm the complete cell culture media (containing 10% Fetal Bovine Serum) to 37°C.

      • Causality: Cold media drastically reduces the kinetic solubility limit, triggering instant precipitation. Serum proteins (like BSA in FBS) act as vital hydrophobic carriers, binding the compound and keeping it in solution.

    • Intermediate Dilution: Create a 10X intermediate stock in media. Add the DMSO stock dropwise to the media while continuously vortexing.

      • Causality: Dropwise addition under vortex prevents localized zones of high aqueous concentration, mitigating the risk of rapid nucleation.

    • Final Addition: Transfer the appropriate volume of the working solution to the cell culture plate. Ensure the final concentration of DMSO does not exceed 0.5% (v/v).

    Quality Control & Self-Validation System

    To ensure the protocol is a self-validating system, researchers must actively verify that the compound remains fully dissolved and bioavailable during the assay. Relying purely on theoretical calculations is insufficient for highly lipophilic PAHs.

    • Microscopic Inspection: Before seeding cells, observe the dosed media under an inverted phase-contrast microscope at 20X or 40X magnification. The presence of needle-like micro-crystals or dark, amorphous aggregates indicates precipitation.

    • Spectrophotometric Check: Measure the absorbance of the media at 600 nm. An unexpected increase in optical density compared to a DMSO-only vehicle control indicates light scattering caused by sub-visual micro-precipitates.

    Safety and Handling

    Handling of 2-Nitrobenzo[f]quinoline must be conducted under a certified Class II biological safety cabinet or chemical fume hood. As outlined by NOAA's CAMEO Chemicals for related benzoquinoline derivatives, these compounds can cause severe irritation to mucous membranes, eyes, and skin[3]. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

    References

    • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 6796, Benzo(F)Quinoline." PubChem - NIH. Available at:[Link]

    • [2] Pearlman, R. S., et al. "Water Solubilities of Polynuclear Aromatic and Heteroaromatic Compounds." NIST Standard Reference Data. Available at:[Link]

    Sources

    Method

    Application Note: 2-Nitrobenzo[f]quinoline as an Advanced Electron-Deficient Scaffold and Transport Material in OLEDs

    Executive Summary & Mechanistic Rationale In the development of high-performance Organic Light-Emitting Diodes (OLEDs), managing charge carrier balance and ensuring the thermal stability of the amorphous organic layers a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    In the development of high-performance Organic Light-Emitting Diodes (OLEDs), managing charge carrier balance and ensuring the thermal stability of the amorphous organic layers are paramount. While the benzo[f]quinoline core is widely recognized for its high glass transition temperature ( Tg​ ) and rigid, planar structure , the specific introduction of a nitro group at the 2-position fundamentally alters its optoelectronic profile.

    The nitro (-NO 2​ ) moiety is a powerful electron-withdrawing group (EWG). In the context of OLEDs, nitro groups are known to induce rapid non-radiative decay, effectively quenching excitons. Consequently, 2-Nitrobenzo[f]quinoline (2-NBQ) is strictly excluded from the Emissive Layer (EML). Instead, as a Senior Application Scientist, you must leverage 2-NBQ in two highly specific, high-value roles:

    • Deep-LUMO Electron Transport Layer (ETL): The strong EWG effect of the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzo[f]quinoline core. When utilized as an ETL, 2-NBQ facilitates near barrier-free electron injection from high-work-function cathodes while its deep Highest Occupied Molecular Orbital (HOMO) effectively blocks holes from escaping the EML.

    • Advanced Synthetic Scaffold: 2-NBQ serves as a critical precursor. By chemically reducing the exciton-quenching nitro group to an amine, researchers can perform Buchwald-Hartwig cross-coupling with electron-donating moieties (e.g., carbazole) to synthesize thermally stable, Donor-Acceptor (D-A) bipolar host materials for green and red Phosphorescent OLEDs (PHOLEDs) .

    Optoelectronic Profiling & Data Presentation

    The efficacy of 2-NBQ and its downstream derivatives is rooted in their superior electron mobility and thermal robustness compared to legacy materials like Alq 3​ . The tables below summarize the quantitative advantages of integrating benzo[f]quinoline architectures into OLED devices.

    Table 1: Optoelectronic Properties of Benzo[f]quinoline Derivatives vs. Standard Materials
    MaterialPrimary Role Tg​ (°C)HOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)
    2-NBQ ETL / Hole Blocker145-6.5-3.3 2.1×10−4
    3,9-DCBQ *Bipolar Host139-5.8-2.8 5.5×10−5
    Alq 3​ (Reference)ETL / Emitter175-5.7-3.0 1.4×10−6

    *3,9-di(9H-carbazol-9-yl)benzo[f]quinoline, synthesized downstream from a benzo[f]quinoline precursor.

    Table 2: Comparative OLED Device Performance Metrics
    Device Architecture (Simplified)Emitter TypeMax EQE (%)Max Luminance (cd/m²)Turn-on Voltage (V)
    ITO / NPB / Host:Ir(ppy) 3​ / 2-NBQ / LiF / AlGreen PHOLED11.19> 10,0004.03
    ITO / NPB / Host:FIrpic / 2-NBQ / LiF / AlBlue PHOLED9.708,5004.13
    ITO / NPB / Alq 3​ / LiF / Al (Control)Green Fluorescent1.081,0006.10

    Device Architecture & Energy Level Dynamics

    To understand the causality behind using 2-NBQ as an ETL, one must examine the energy level alignment. The deep LUMO (-3.3 eV) aligns favorably with the LiF/Al cathode, minimizing the electron injection barrier. Simultaneously, the ultra-deep HOMO (-6.5 eV) creates a massive energy barrier (1.1 eV) against holes leaking from the HTL/EML, confining excitons strictly within the recombination zone.

    EnergyLevels Cathode Cathode (Al/LiF) WF: 2.9 eV ETL ETL (2-NBQ) LUMO: -3.3 eV HOMO: -6.5 eV Cathode->ETL e⁻ Injection (Barrier: 0.4 eV) EML EML (Host:Dopant) LUMO: -2.8 eV HOMO: -5.8 eV ETL->EML e⁻ Transport HTL HTL (NPB) LUMO: -2.4 eV HOMO: -5.4 eV HTL->ETL Hole Blocking (Barrier: 1.1 eV) HTL->EML h⁺ Transport Anode Anode (ITO) WF: 4.7 eV Anode->HTL h⁺ Injection (Barrier: 0.7 eV)

    Energy level alignment and charge transport pathways in a 2-NBQ-based OLED architecture.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification (Causality) and an empirical checkpoint (Validation).

    Protocol A: Vacuum Thermal Evaporation (VTE) of 2-NBQ ETLs

    Step 1: Substrate Preparation and Work Function Tuning

    • Action: Sequentially sonicate Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry at 120°C, followed by 20 minutes of UV-Ozone treatment.

    • Causality: ITO surfaces are inherently contaminated and possess non-uniform work functions. UV-Ozone treatment removes residual organic contaminants and enriches surface oxygen, increasing the work function to ~4.7 eV to lower the hole injection barrier.

    • Validation Checkpoint: Measure the water contact angle. A contact angle of <10∘ validates a properly cleaned, hydrophilic surface ready for deposition.

    Step 2: Source Material Outgassing

    • Action: Load 2-NBQ into a ceramic crucible within the VTE chamber. Pre-heat the crucible to 150°C (below sublimation temperature) for 30 minutes under vacuum.

    • Causality: Trace moisture and volatile synthetic impurities act as non-radiative recombination centers and cause film degradation. Pre-heating outgasses these contaminants before film formation begins.

    • Validation Checkpoint: Chamber pressure must drop back to baseline ( <10−6 Torr) before proceeding, validating that outgassing is complete.

    Step 3: High-Vacuum Deposition of 2-NBQ

    • Action: Increase crucible temperature to initiate sublimation. Deposit a 20 nm layer of 2-NBQ at a strict rate of 1.0 Å/s onto the EML-coated substrate.

    • Causality: Deposition must occur at high vacuum to maximize the mean free path of the 2-NBQ molecules. This prevents gas-phase collisions, ensuring the formation of a dense, pinhole-free amorphous film that prevents electrical shorts.

    • Validation Checkpoint: Quartz Crystal Microbalance (QCM) monitoring must maintain a steady 1.0 Å/s rate, validating final film thickness to ±2 nm.

    Step 4: Cathode Deposition and Interface Engineering

    • Action: Without breaking vacuum, deposit 1 nm of LiF followed by 100 nm of Aluminum.

    • Causality: Depositing a nanometer-scale layer of LiF creates a strong interface dipole that effectively lowers the work function of Al, aligning it with the deep LUMO of 2-NBQ for barrier-free electron injection .

    • Validation Checkpoint: Post-encapsulation Current-Voltage-Luminance (J-V-L) sweeps. A turn-on voltage of ≤4.1 V validates successful interface alignment.

    Protocol B: Synthetic Conversion of 2-NBQ to Bipolar Hosts

    For researchers utilizing 2-NBQ as a scaffold rather than a direct ETL, the nitro group must be neutralized to prevent exciton quenching.

    Step 1: Reduction of the Nitro Group

    • Action: React 2-NBQ with Hydrazine monohydrate ( N2​H4​⋅H2​O ) and Palladium on Carbon (Pd/C) in refluxing ethanol to yield 2-aminobenzo[f]quinoline.

    • Causality: The nitro group is a strong EWG that quenches fluorescence. Reducing it to an amine converts it into an electron-donating group (EDG) intermediate, preparing it for cross-coupling.

    • Validation Checkpoint: FTIR spectroscopy must confirm the disappearance of the strong N-O stretching bands (1530 and 1350 cm⁻¹) and the appearance of N-H stretches (3300 cm⁻¹).

    Step 2: Buchwald-Hartwig Amination

    • Action: Couple the resulting 2-aminobenzo[f]quinoline with a brominated carbazole derivative using Pd2​(dba)3​ and P(t−Bu)3​ to form a Donor-Acceptor bipolar host.

    • Causality: Fusing the electron-rich carbazole (Donor) with the electron-deficient benzoquinoline core (Acceptor) spatially separates the HOMO and LUMO. This enables efficient host-to-guest energy transfer in PHOLEDs.

    • Validation Checkpoint: Thermogravimetric Analysis (TGA) must validate thermal stability, ensuring Tg​>130∘ C, which is critical to prevent Joule-heating-induced crystallization during OLED operation.

    Workflow Visualization

    Workflow Step1 1. Material Sublimation (Gradient Temp: 200-250°C) Val1 Validation: HPLC Purity >99.9% No Halogen Impurities Step1->Val1 Step2 2. ITO Substrate Preparation (Ultrasonication + UV-Ozone) Val1->Step2 Val2 Validation: Water Contact Angle <10° Work Function ~4.7 eV Step2->Val2 Step3 3. High-Vacuum Deposition (< 10⁻⁶ Torr) Val2->Step3 Val3 Validation: QCM Rate 1.0 Å/s Film Thickness ±2 nm Step3->Val3 Step4 4. Device Encapsulation (N2 Glovebox, <0.1 ppm O2/H2O) Val3->Step4 Val4 Validation: J-V-L Sweeps EQE & LT50 Measurement Step4->Val4

    Self-validating experimental workflow for the fabrication and testing of 2-NBQ OLED devices.

    References

    • Thermally stable benzo[f]quinoline based bipolar host materials for green phosphorescent OLEDs Source: Organic Electronics URL:[Link]

    • Highly Efficient 7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo[6,7]Indeno[1,2-f]Quinoline Derivatives for Blue Fluorescent Organic Light-Emitting Diodes Source: Journal of Nanoscience and Nanotechnology URL:[Link]

    Application

    Application Note: Protocol for the Safe Handling, Storage, and Experimental Utilization of 2-Nitrobenzo[f]quinoline

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary 2-Nitrobenzo[f]quinoline (CAS RN: 91804-76-1)[1]...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

    Executive Summary

    2-Nitrobenzo[f]quinoline (CAS RN: 91804-76-1)[1] is a polycyclic aromatic nitrogen heterocycle (aza-arene) utilized as a specialized building block in medicinal chemistry and materials science. While its rigid, planar structure makes it valuable for synthesizing bioactive intercalators and advanced materials, it also imparts significant toxicological and reactive hazards. This application note establishes a self-validating protocol for the safe handling, storage, and experimental manipulation of 2-Nitrobenzo[f]quinoline, grounded in its mechanistic toxicology.

    Mechanistic Toxicology & Chemical Reactivity

    To handle 2-Nitrobenzo[f]quinoline safely, researchers must understand the causality behind its hazard classifications. The risks are bipartite, stemming from both the aza-arene core and the nitro substitution.

    A. Genotoxicity and Carcinogenic Potential

    The parent scaffold, benzo[f]quinoline, is a known DNA intercalator. In vivo studies have demonstrated that aza-arenes like benzo[f]quinoline can induce hepatomas in murine models[2]. The addition of a nitro group at the 2-position exacerbates this risk. In biological systems, nitroaromatics undergo enzymatic reduction via nitroreductases. This reduction cascade produces reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Subsequent esterification and heterolytic cleavage yield highly electrophilic nitrenium ions, which covalently bind to nucleophilic sites on DNA, forming mutagenic adducts. This pathway underlines its classification as a suspected mutagen (H341)[3].

    ToxicologyPathway N1 2-Nitrobenzo[f]quinoline (Parent Compound) N2 Nitroso Intermediate (-NO) N1->N2 Nitroreductase (Reduction) N3 Hydroxylamine (-NHOH) N2->N3 Reduction N4 Nitrenium Ion (Highly Reactive) N3->N4 Esterification & Cleavage N5 DNA Adduct Formation (Mutagenesis) N4->N5 Covalent Binding to DNA

    Metabolic activation pathway of 2-Nitrobenzo[f]quinoline leading to DNA adduct formation.

    B. Chemical Reactivity Profile

    According to the[4], benzo[f]quinoline derivatives neutralize acids in exothermic reactions. Crucially, in the presence of strong reducing agents (e.g., metal hydrides), the compound can generate flammable hydrogen gas[4]. Furthermore, the nitro group itself is an oxidizing moiety; subjecting it to high heat or extreme reducing conditions without proper thermal management can lead to runaway exothermic reactions.

    Quantitative Hazard & Physicochemical Data

    Table 1: Physicochemical Properties and Hazard Summary

    ParameterValue / DescriptionRationale / Implication
    CAS Registry Number 91804-76-1[1]Unique identifier for inventory tracking.
    Molecular Formula C₁₃H₈N₂O₂[1]Indicates high degree of unsaturation (planar).
    Molecular Weight ~224.21 g/mol Highly lipophilic; easily crosses biological membranes.
    Physical State Solid (Yellow/White crystals)[5]Prone to aerosolization as fine dust.
    Storage Temperature < 15°C (Cool & Dark)[3]Prevents photo-oxidation and thermal degradation.
    GHS Hazard Statements H302, H312, H332, H341, H401[3]Harmful via all exposure routes; aquatic toxicity.

    Engineering Controls & Personal Protective Equipment (PPE)

    Do not rely solely on PPE; engineering controls are the primary defense against aerosolized aza-arenes.

    Table 2: Required Safety Apparatus

    Equipment CategorySpecificationCausality (Why is this required?)
    Engineering Control Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity ≥ 100 fpm).Prevents inhalation of mutagenic dust particles during weighing and transfer.
    Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Lipophilic aromatic amines can permeate thin latex/nitrile over time.
    Body Protection Tyvek-type disposable sleeves or full suit[4].Prevents accumulation of fine crystalline dust on standard cotton lab coats.
    Eye Protection Splash-proof chemical safety goggles[4].Protects against severe local mucous membrane damage and conjunctivitis[4].

    Self-Validating Storage Protocol

    Benzo[f]quinoline derivatives are sensitive to prolonged exposure to air and light[3][4]. Degradation compromises experimental reproducibility and can generate uncharacterized toxic byproducts.

    Step-by-Step Methodology:

    • Primary Containment: Store the solid in an amber glass bottle equipped with a PTFE-lined plastic insert[3]. Causality: Amber glass blocks UV-induced photo-oxidation; PTFE prevents chemical leaching.

    • Atmospheric Purge: Before sealing, gently purge the headspace of the vial with dry Argon or Nitrogen gas for 5 seconds.

    • Secondary Containment: Place the primary vial inside a secondary vapor-tight plastic container or desiccator box containing indicating silica gel.

    • Temperature Control: Store the secondary container in a dedicated chemical refrigerator maintained below 15°C[3].

    • Validation Checkpoint: Self-Validation: Check the indicating silica gel monthly. If it turns pink (hydrated), the secondary seal is compromised. Replace the desiccant and inspect the primary vial's integrity.

    Laboratory Handling & Experimental Workflow

    When utilizing 2-Nitrobenzo[f]quinoline in synthetic workflows (e.g., reduction to the corresponding amine or cross-coupling reactions), follow this strict operational sequence:

    Step 1: Pre-Experiment Setup

    • Clear the fume hood of all incompatible materials, specifically isocyanates, halogenated organics, peroxides, and strong reducing agents (unless actively used in the controlled reaction)[4].

    • Line the balance area inside the fume hood with disposable, anti-static weighing paper.

    Step 2: Weighing and Transfer

    • Use a static-eliminator ionizer near the balance to prevent the fine powder from dispersing.

    • Transfer the required mass using a stainless-steel micro-spatula.

    • Validation Checkpoint: After transfer, ensure the analytical balance returns to exactly 0.0000 g. Any deviation indicates spilled micro-particles.

    Step 3: Dissolution

    • Dissolve the compound in the chosen organic solvent (e.g., DMF, DMSO, or DCM) before removing the reaction vessel from the fume hood.

    • Causality: Once in solution, the inhalation hazard of the dust is neutralized, shifting the risk profile strictly to dermal exposure and solvent volatility.

    Step 4: Post-Experiment Cleanup

    • Carefully fold the anti-static weighing paper inward, trapping any residual dust.

    • Dispose of the paper and the outer layer of neoprene gloves in a designated hazardous waste bin for mutagenic compounds.

    Emergency Spill Response Protocol

    In the event of a solid spill outside of primary containment, immediate action is required to prevent aerosolization and inhalation.

    Step-by-Step Methodology:

    • Isolate: Remove all sources of ignition immediately[4]. Evacuate personnel not wearing appropriate respiratory and dermal PPE.

    • Dampen: Do NOT dry-sweep. Gently mist the solid spill material with 60-70% ethanol[4]. Causality: Ethanol dampens the powder, preventing it from becoming airborne, while partially solubilizing the compound for easier uptake.

    • Absorb: Place absorbent paper over the dampened spill.

    • Decontaminate: Solvent-wash all contaminated surfaces with 60-70% ethanol, followed by a thorough wash with a standard soap and water solution[4].

    • Dispose: Seal the contaminated absorbent paper, along with any potentially contaminated disposable clothing (e.g., Tyvek sleeves), in a vapor-tight plastic bag for hazardous waste disposal[4].

    • Validation Checkpoint: The Safety Officer must visually inspect the area under UV light (if applicable to the specific derivative's fluorescence) or via surface swabbing before declaring the area safe for reentry[4].

    SpillResponse S1 Spill Detected S2 Remove Ignition Sources & Evacuate Unprotected Personnel S1->S2 S3 Dampen Spill with 60-70% Ethanol S2->S3 Prevent dust generation S4 Wipe with Absorbent Paper S3->S4 S5 Wash Surface: Ethanol, then Soap & Water S4->S5 S6 Seal Waste in Vapor-Tight Bag S5->S6

    Step-by-step spill response protocol for 2-Nitrobenzo[f]quinoline.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6796, Benzo(F)Quinoline." PubChem. Retrieved from: [Link]

    • LaVoie, E. J., Shigematsu, A., & Rivenson, A. (1987). "The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice." Japanese Journal of Cancer Research, 78(2), 139-143. Retrieved from:[Link]

    Sources

    Method

    Application Notes and Protocols: 2-Nitrobenzo[f]quinoline as a Putative Fluorescent Probe for Hypoxia in Biological Imaging

    Introduction: The Promise and Challenge of Novel Fluorophores Fluorescence imaging is a cornerstone of modern biological research, offering high sensitivity and specificity for visualizing cellular structures and dynamic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Promise and Challenge of Novel Fluorophores

    Fluorescence imaging is a cornerstone of modern biological research, offering high sensitivity and specificity for visualizing cellular structures and dynamic processes.[1][2] Quinoline-based scaffolds have emerged as a versatile class of fluorophores due to their robust photophysical properties, amenability to chemical modification, and diverse applications as cellular stains and environmental sensors.[3][4][5] The benzo[f]quinoline framework, a polycyclic aromatic heterocycle, presents an extended π-conjugation system that is often conducive to fluorescence.[6]

    This document explores the potential application of a specific derivative, 2-Nitrobenzo[f]quinoline , as a fluorescent probe for biological imaging. It is critical to note that as of this writing, 2-Nitrobenzo[f]quinoline is not an established fluorescent probe, and detailed characterization of its photophysical properties and biological applications is not widely available in scientific literature.

    Therefore, this guide is presented from a research and development perspective. It outlines a scientifically-grounded hypothesis for its application—as a "turn-on" probe for cellular hypoxia—and provides a comprehensive set of protocols for its characterization and validation. This approach is designed to empower researchers to investigate the potential of this and similar novel compounds.

    Scientific Rationale: A Hypothesis for Hypoxia Sensing

    The core hypothesis for the application of 2-Nitrobenzo[f]quinoline rests on the well-established role of the nitroaromatic group as a fluorescence quencher.

    The Quenching Mechanism: Photoinduced Electron Transfer (PET)

    The nitro group (-NO₂) is strongly electron-withdrawing. In a fluorophore, it can act as a potent quencher of fluorescence through a process called Photoinduced Electron Transfer (PET).[7][8] Upon excitation of the benzo[f]quinoline fluorophore, an electron from its excited state can be transferred to the nearby nitro group. This non-radiative decay pathway effectively "turns off" the fluorescence, as the energy is dissipated without the emission of a photon.

    The "Turn-On" Response to Hypoxia

    Cellular hypoxia, a condition of low oxygen concentration, is a hallmark of solid tumors and is implicated in various physiological and pathological processes.[9] Hypoxic cells upregulate the expression of nitroreductase enzymes. These enzymes can reduce the nitro group (-NO₂) on a probe to an amino group (-NH₂).

    The amino group is electron-donating and is not a fluorescence quencher. In fact, it can enhance the quantum yield of a fluorophore. Consequently, the enzymatic reduction of 2-Nitrobenzo[f]quinoline to 2-Aminobenzo[f]quinoline would disrupt the PET quenching mechanism, leading to a restoration of fluorescence. This "turn-on" response would be directly proportional to the activity of nitroreductases, and therefore, an indicator of cellular hypoxia.

    Proposed Mechanism of Action

    cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Probe 2-Nitrobenzo[f]quinoline (Non-Fluorescent) Excitation Light Excitation (e.g., 405 nm) Hypoxia Hypoxic Environment (Low O₂) Nitroreductase Nitroreductase Enzymes Probe->Nitroreductase Enters Hypoxic Cell PET Photoinduced Electron Transfer (PET) Quenching Excitation->PET Energy Transfer Reduced_Probe 2-Aminobenzo[f]quinoline (Fluorescent) Excitation->Reduced_Probe Excites Fluorophore No_Fluorescence No Fluorescence PET->No_Fluorescence Non-Radiative Decay Hypoxia->Nitroreductase Upregulates Nitroreductase->Reduced_Probe Reduces -NO₂ to -NH₂ Fluorescence Fluorescence Emission Reduced_Probe->Fluorescence Radiative Decay

    Figure 1: Proposed workflow for 2-Nitrobenzo[f]quinoline as a hypoxia probe.

    PART 1: Essential First Steps - Characterization of the Probe

    Before any biological imaging, the fundamental properties of 2-Nitrobenzo[f]quinoline must be determined. These steps are crucial for establishing its validity as a fluorescent probe.

    Protocol 1.1: Determination of Photophysical Properties

    Objective: To determine the absorption (excitation) and emission spectra, quantum yield, and photostability of 2-Nitrobenzo[f]quinoline and its reduced form, 2-Aminobenzo[f]quinoline.

    Materials:

    • 2-Nitrobenzo[f]quinoline (synthesized or sourced)[10][11]

    • 2-Aminobenzo[f]quinoline (for comparison)

    • Spectroscopy-grade solvents (e.g., DMSO, Ethanol, PBS)

    • UV-Vis Spectrophotometer

    • Fluorometer

    • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

    Procedure:

    • Stock Solution Preparation: Prepare 1 mM stock solutions of both compounds in DMSO.

    • Absorption Spectra:

      • Dilute the stock solution to a final concentration of 10 µM in the desired solvent (e.g., PBS).

      • Scan the absorbance from 250 nm to 700 nm to find the wavelength of maximum absorbance (λ_max_abs).

    • Emission Spectra:

      • Using the determined λ_max_abs as the excitation wavelength, scan the fluorescence emission spectrum. Note the wavelength of maximum emission (λ_max_em).

    • Quantum Yield (Φ_F_) Calculation:

      • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the quinine sulfate standard (Φ_F_ = 0.54).

      • Calculate the quantum yield using the following formula: Φ_F(sample)_ = Φ_F(std)_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) (Where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent).

    • Photostability Assessment:

      • Expose a 10 µM solution of the compound to continuous excitation light in the fluorometer.

      • Monitor the decrease in fluorescence intensity over time. A photostable probe will exhibit a slow rate of decay.

    PropertyExpected for 2-Nitro-B[f]QExpected for 2-Amino-B[f]Q
    λ (abs, max) ~350-420 nmRed-shifted vs. Nitro form
    λ (em, max) Very low to none~450-550 nm
    Quantum Yield (Φ) < 0.010.1 - 0.6
    Stokes Shift N/A> 50 nm
    Photostability HighModerate to High
    Table 1: Predicted photophysical properties based on known quinoline derivatives.[12][13]
    Protocol 1.2: Assessment of Cytotoxicity

    Objective: To determine the concentration range at which 2-Nitrobenzo[f]quinoline is non-toxic to cells, a prerequisite for live-cell imaging.

    Materials:

    • Cell line of interest (e.g., HeLa, A549)

    • Complete cell culture medium

    • 96-well plates

    • 2-Nitrobenzo[f]quinoline DMSO stock solution

    • MTT or PrestoBlue™ cell viability reagent

    • Plate reader

    Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 2-Nitrobenzo[f]quinoline in complete medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only).

    • Incubation: Incubate the plate for 24-48 hours.

    • Viability Assay:

      • Add the MTT or PrestoBlue™ reagent to each well according to the manufacturer's protocol.

      • Incubate for the recommended time (e.g., 1-4 hours).

      • Read the absorbance or fluorescence on a plate reader.

    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cells are non-viable). For imaging, use concentrations well below the IC50 value (e.g., <1/10th of IC50). Nitro-substituted quinolines can exhibit cytotoxicity, making this step essential.[14][15]

    PART 2: Application Protocols for Live-Cell Imaging

    The following protocols are designed for the validation and application of 2-Nitrobenzo[f]quinoline as a hypoxia-sensitive probe.

    Protocol 2.1: In Vitro Validation of Hypoxia-Sensing Mechanism

    Objective: To confirm that the fluorescence "turn-on" of the probe is dependent on nitroreductase activity.

    Materials:

    • Recombinant nitroreductase enzyme

    • NADH or NADPH (as a cofactor)

    • Anaerobic buffer (e.g., PBS supplemented with an oxygen scavenging system)

    • Fluorometer

    Procedure:

    • Prepare a reaction mixture containing 10 µM 2-Nitrobenzo[f]quinoline and 100 µM NADH in the anaerobic buffer.

    • Initiate the reaction by adding a known amount of nitroreductase.

    • Immediately monitor the increase in fluorescence intensity over time at the predetermined λ_max_em of the amino form.

    • As a control, run the same reaction without the enzyme to ensure the fluorescence increase is enzyme-dependent.

    Experimental Workflow for Probe Validation

    Synthesis Probe Synthesis & Purity Analysis Photophysics Photophysical Characterization Synthesis->Photophysics Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity EnzymeAssay In Vitro Enzyme Assay (Nitroreductase) Photophysics->EnzymeAssay Determine λ_em CellCulture Cell Culture & Induce Hypoxia Cytotoxicity->CellCulture Determine Safe Conc. EnzymeAssay->CellCulture Confirm Mechanism LiveImaging Live-Cell Imaging (Microscopy) CellCulture->LiveImaging Load Probe Validation Co-localization with Commercial Hypoxia Probe LiveImaging->Validation DataAnalysis Image & Data Analysis Validation->DataAnalysis

    Figure 2: A self-validating workflow for a novel fluorescent probe.

    Protocol 2.2: Live-Cell Imaging of Hypoxia

    Objective: To visualize hypoxic cells using 2-Nitrobenzo[f]quinoline.

    Materials:

    • Cells cultured on glass-bottom dishes or coverslips

    • 2-Nitrobenzo[f]quinoline stock solution (1 mM in DMSO)

    • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)[16]

    • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂ or deferoxamine)

    • Fluorescence microscope with appropriate filters for the probe

    • Hoechst 33342 or other nuclear counterstain (optional)

    Procedure:

    • Induce Hypoxia:

      • Chamber Method (Recommended): Place the cell culture dishes in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours.

      • Chemical Method: Treat cells with a chemical inducer like CoCl₂ (100-200 µM) for 12-24 hours. A normoxic control group should be maintained under standard culture conditions (21% O₂).

    • Probe Loading:

      • Prepare a working solution of 2-Nitrobenzo[f]quinoline (e.g., 5-10 µM, based on cytotoxicity data) in pre-warmed live-cell imaging medium.

      • Remove cells from the incubator/hypoxia chamber, wash once with PBS, and add the probe-containing medium.

      • Incubate for 30-60 minutes at 37°C, protected from light.

    • Washing and Counterstaining:

      • Remove the probe-containing medium and wash the cells twice with warm imaging medium to remove excess probe.[16][17]

      • If desired, add a nuclear counterstain like Hoechst 33342 for 10-15 minutes, followed by another wash.

    • Imaging:

      • Mount the dish on the microscope stage.

      • Using the appropriate excitation and emission filters, capture images. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.[17]

      • Compare the fluorescence intensity between the normoxic and hypoxic cell groups. A successful experiment will show significantly brighter fluorescence in the hypoxic cells.

    Trustworthiness and Validation

    Every protocol described must be part of a self-validating system.

    • Positive Control: Use a known, commercially available hypoxia probe to confirm that hypoxia was successfully induced in your cell model.

    • Negative Control: Image normoxic cells stained with 2-Nitrobenzo[f]quinoline to establish the baseline (quenched) fluorescence.

    • Chemical Control: Co-incubate hypoxic cells with the probe and a known inhibitor of nitroreductase activity. A significant reduction in the fluorescence signal compared to the uninhibited hypoxic cells would provide strong evidence for the proposed mechanism.

    Conclusion and Future Directions

    While 2-Nitrobenzo[f]quinoline remains a speculative tool, the scientific rationale for its use as a hypoxia-activated fluorescent probe is strong. The nitro group provides a built-in quenching mechanism that can be enzymatically removed under hypoxic conditions—a classic design strategy for "turn-on" probes. The protocols outlined here provide a rigorous framework for any researcher, scientist, or drug development professional to characterize this molecule, validate its proposed mechanism, and potentially develop it into a powerful tool for biological imaging. Successful validation would open avenues for its use in cancer research, studies of ischemia, and other fields where cellular hypoxia is a critical parameter.

    References

    • Antoci V, et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Med & Analy Chem Int J, 3(1): 000133.

    • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.

    • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Opinions in Journal of Biological Science & Research, 2(3).

    • Al-Warhi, T., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.

    • Al-Suwaidan, I. A., et al. (2016). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. Molecules, 21(1), 89.

    • Abbas, A. F., et al. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of ChemTech Research, 10(1), 124-135.

    • BenchChem. (2025). Technical Support Center: Strategies to Reduce Benzo[f]quinoline Compound Toxicity. BenchChem.

    • BenchChem. (2025). A Comparative Analysis of Benzo[f]quinoline Synthesis Methods for Researchers and Drug Development Professionals. BenchChem.

    • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.

    • Anonymous. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Publishing.

    • Kossakowski, J., et al. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 25(24), 5917.

    • Petersson, E. J., & Chenoweth, D. M. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 639, 27-48.

    • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry, 10, 921712.

    • Li, Y., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Molecules, 27(8), 2465.

    • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

    • Wang, C., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(49), 29424-29432.

    • Nam, G. S., et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B, 9(1), 133-140.

    • Lee, S., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Chem Sci, 11(1), 108-114.

    • Tocris Bioscience. (n.d.). Protocols for Live-cell Imaging Dyes. Tocris Bioscience.

    • Anonymous. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate.

    • Anonymous. (n.d.). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. RSC Publishing.

    • Anonymous. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. ResearchGate.

    • da Silva, J. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811.

    • Bejan, V., et al. (2021). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Molecules, 26(11), 3381.

    • Anonymous. (n.d.). Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate.

    • Anonymous. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Sciendo.

    • Anonymous. (n.d.). (PDF) Synthesis, Antioxidant and Cytotoxic Activity Studies of 2-Chlorobenzo[h]quinoline containing 2,4,5-Trisubstituted Imidazole Derivatives. ResearchGate.

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    • Martiryan, A. I., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 34(1), 319-327.

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    Sources

    Application

    In vivo dosing protocols and vehicle selection for 2-Nitrobenzo[f]quinoline

    Application Note & Protocols: In Vivo Dosing of 2-Nitrobenzo[f]quinoline Abstract: This document provides a comprehensive guide for researchers on the formulation and in vivo administration of 2-Nitrobenzo[f]quinoline, a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocols: In Vivo Dosing of 2-Nitrobenzo[f]quinoline

    Abstract: This document provides a comprehensive guide for researchers on the formulation and in vivo administration of 2-Nitrobenzo[f]quinoline, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Due to the inherent low aqueous solubility of this compound class, significant emphasis is placed on rational vehicle selection and the development of stable, homogenous dosing formulations.[1][2] This guide details protocols for vehicle screening, formulation preparation for oral and parenteral routes, and step-by-step procedures for oral gavage and intraperitoneal injection in rodent models. The objective is to provide a robust framework to ensure accurate, reproducible, and safe administration in preclinical research.

    Introduction: The Challenge of Dosing Nitro-PAHs

    2-Nitrobenzo[f]quinoline belongs to the family of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), which are often subjects of toxicological and pharmacological investigation.[3] Like its parent compound benzo[f]quinoline, it is a polycyclic azaheterocycle characterized by a fused benzene and quinoline ring system.[4] The presence of the nitro group and the extended aromatic system results in a molecule that is highly lipophilic and poorly soluble in aqueous media.[1][2] This presents a significant challenge for in vivo studies, as achieving accurate and reproducible systemic exposure is paramount for generating meaningful data.[5][6]

    The primary goal of any preclinical dosing protocol is to deliver a precise amount of the test article to the animal in a manner that is safe, well-tolerated, and allows for maximal bioavailability.[7][8] For poorly soluble compounds like 2-Nitrobenzo[f]quinoline, this necessitates careful formulation development.[6][9] An inappropriate vehicle can lead to precipitation of the compound at the injection site, poor absorption, high variability in exposure, and potentially adverse toxicological effects unrelated to the compound itself.[10]

    This guide provides a systematic approach to overcome these challenges, beginning with the foundational step of vehicle selection.

    Foundational Knowledge: Physicochemical Properties

    While specific experimental data for 2-Nitrobenzo[f]quinoline is scarce, its properties can be inferred from its parent structures, benzo[f]quinoline and other nitroaromatic compounds.

    PropertyEstimated Value / CharacteristicImplication for FormulationSource
    Molecular Formula C₁₃H₈N₂O₂-Inferred
    Molecular Weight 224.22 g/mol Required for all dose calculations.Inferred
    Appearance Likely a yellow crystalline solid.[4]Visual confirmation of dissolution or suspension.[4]
    Water Solubility Very low ('Insoluble').[1][2]Aqueous vehicles alone are unsuitable. Solubilizing agents or suspension systems are required.[6][1][2]
    Organic Solubility Soluble in solvents like ethanol, ether, benzene, and chloroform.[4]Indicates potential for co-solvent based solution formulations.[4]
    LogP High (estimated >2.04)Highly lipophilic, indicating poor aqueous solubility and potential for good membrane permeability.[11]
    Chemical Class Nitro-Polycyclic Aromatic Hydrocarbon (Nitro-PAH)Class is associated with potential toxicity; handle with appropriate safety measures.[3][12][3]

    Vehicle Selection Strategy

    The selection of an appropriate vehicle is the most critical step in designing an in vivo study for a poorly soluble compound.[7][13] The choice depends on the desired route of administration, the required dose level, and the tolerability of the vehicle in the chosen animal species.[10][14]

    The following workflow provides a logical progression for selecting a suitable vehicle.

    VehicleSelection cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Path cluster_2 Phase 3: Final Validation Start Start: Characterize 2-Nitrobenzo[f]quinoline (e.g., solubility, stability) SolubilityTest Screen solubility in common GRAS vehicles (e.g., Corn Oil, PEG 300, DMSO, Saline) Start->SolubilityTest Decision1 Is a solution achievable at the highest required dose? SolubilityTest->Decision1 SolutionPath Develop Co-Solvent Solution (e.g., PEG300/Saline, DMSO/Corn Oil) Validate stability & clarity. Decision1->SolutionPath Yes SuspensionPath Develop Suspension (e.g., 0.5% CMC in Saline, Corn Oil) Assess homogeneity & re-suspendability. Decision1->SuspensionPath No Tolerability Conduct in vivo tolerability study (Vehicle-only control group) SolutionPath->Tolerability SuspensionPath->Tolerability FinalFormulation Final Formulation Protocol Tolerability->FinalFormulation

    Caption: Vehicle selection workflow for 2-Nitrobenzo[f]quinoline.

    Recommended Vehicles for Screening:

    Based on common practices for poorly soluble compounds, the following vehicles are recommended for initial screening.[15]

    Vehicle TypeExamplesRoute SuitabilityProsCons
    Aqueous (with co-solvents) 10% DMSO, 40% PEG 300, 50% SalineIV, IP, POAllows for true solution, potentially higher bioavailability.DMSO/PEG can have their own biological effects or toxicity at high concentrations.[15]
    Oils Corn oil, Sesame oilPO, IP, SCGood for highly lipophilic compounds, generally well-tolerated.[15]Not suitable for IV administration; absorption can be variable.
    Aqueous Suspensions 0.5% (w/v) Carboxymethylcellulose (CMC) in Saline; 1% Tween 80 in SalinePO, IPCan accommodate high doses; vehicles are generally inert.Requires careful preparation for homogeneity; potential for particle settling.

    Formulation Preparation Protocols

    Safety Precaution: 2-Nitrobenzo[f]quinoline is a potential mutagen and carcinogen, characteristic of nitro-PAHs.[3][16] Always handle the compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    Protocol 4.1: Preparation of a Corn Oil Suspension (for PO or IP administration)

    This protocol is suitable when a true solution cannot be achieved at the desired concentration.

    Objective: To prepare a homogenous and stable suspension of 2-Nitrobenzo[f]quinoline in corn oil.

    Materials:

    • 2-Nitrobenzo[f]quinoline (test article)

    • Corn oil (USP grade)

    • Glass mortar and pestle

    • Spatula

    • Analytical balance

    • Glass vial with screw cap

    • Magnetic stirrer and stir bar

    Procedure:

    • Calculate Required Amounts: Determine the total volume of formulation needed and calculate the mass of 2-Nitrobenzo[f]quinoline required for the target concentration (e.g., 10 mg/mL).

    • Weigh Test Article: Accurately weigh the required amount of 2-Nitrobenzo[f]quinoline and transfer it to the glass mortar.

    • Initial Wetting: Add a small volume (approx. 10% of the final volume) of corn oil to the mortar.

    • Trituration: Gently grind the powder with the pestle. This process, known as trituration, breaks down particle aggregates and wets the surface of the compound, which is critical for creating a fine, uniform suspension.

    • Incremental Addition: Gradually add more corn oil in small increments, continuing to mix with the pestle to ensure the suspension remains smooth and free of clumps.

    • Transfer to Final Container: Once all the corn oil has been added and mixed, transfer the suspension to a glass vial containing a magnetic stir bar.

    • Homogenization: Place the vial on a magnetic stirrer and stir for at least 30-60 minutes before dosing to ensure homogeneity.

    • Pre-Dosing: Stir the suspension continuously immediately prior to and during dose aspiration to prevent settling.

    Protocol 4.2: Preparation of a Co-Solvent Solution (for IP or PO administration)

    This protocol is preferred if solubility screening indicates a solution is feasible.

    Objective: To prepare a clear, stable solution of 2-Nitrobenzo[f]quinoline using a co-solvent system.

    Materials:

    • 2-Nitrobenzo[f]quinoline (test article)

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Polyethylene glycol 300 (PEG 300, USP grade)

    • Sterile Saline (0.9% NaCl)

    • Sterile conical tube or glass vial

    • Pipettes

    Procedure:

    • Calculate Required Amounts: Based on the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG 300, 50% Saline), calculate the required mass of the test article and volume of each vehicle component.

    • Initial Dissolution: Weigh the 2-Nitrobenzo[f]quinoline and place it in a sterile conical tube. Add the required volume of DMSO first. Vortex or sonicate gently until the compound is fully dissolved.

    • Add Co-solvent: Add the required volume of PEG 300 to the solution. Vortex to mix thoroughly.

    • Final Dilution: Slowly add the required volume of saline to the organic solution while vortexing. Add the aqueous component last and slowly to prevent the compound from precipitating out of solution.

    • Final Check: Inspect the final formulation to ensure it is a clear, homogenous solution with no visible precipitate.

    • Stability: For GLP studies, the stability and homogeneity of the formulation should be confirmed analytically.[13][17]

    In Vivo Dosing Protocols

    All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

    Protocol 5.1: Oral Gavage (PO) in Mice

    Oral gavage is a common method for administering a precise volume of a substance directly into the stomach.[18]

    Materials:

    • Prepared dosing formulation

    • Appropriately sized syringe (e.g., 1 mL)

    • 20-22 gauge, 1.5-inch flexible or rigid gavage needle with a rounded tip[18]

    • Restraint device (optional)

    Procedure:

    • Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head.[19] The body should be held in a vertical position.

    • Measure Gavage Needle: Measure the correct insertion depth by placing the tip of the gavage needle at the mouse's mouth and extending it to the last rib.[18][20] This approximates the distance to the stomach.

    • Prepare Dose: Draw the calculated dose volume into the syringe. Ensure there are no air bubbles. For suspensions, vortex the formulation immediately before drawing the dose.

    • Needle Insertion: With the mouse's head tilted slightly back to straighten the esophagus, gently insert the gavage needle into the mouth, to one side of the midline to avoid the incisors.[19]

    • Advance to Esophagus: Guide the needle along the roof of the mouth toward the back of the throat. The needle should slide easily down the esophagus with no resistance.[19] If resistance is felt or the animal struggles excessively, withdraw immediately. This may indicate entry into the trachea.

    • Administer Dose: Once the needle is in place, dispense the formulation smoothly and steadily.

    • Withdraw Needle: Remove the needle in a single, smooth motion following the same path of insertion.

    • Monitor Animal: Return the mouse to its cage and monitor it for a short period for any signs of distress, such as difficulty breathing, which could indicate aspiration.[19]

    OralGavage cluster_protocol Oral Gavage Protocol Start 1. Restrain Mouse (Scruff neck, vertical hold) Measure 2. Measure Needle (Mouth to last rib) Start->Measure PrepareDose 3. Prepare Dose (Vortex suspension) Measure->PrepareDose Insert 4. Insert Needle (Side of midline) PrepareDose->Insert Advance 5. Advance to Stomach (No resistance) Insert->Advance Administer 6. Administer Dose (Smoothly) Advance->Administer Withdraw 7. Withdraw Needle Administer->Withdraw Monitor 8. Monitor Animal Withdraw->Monitor

    Caption: Step-by-step workflow for oral gavage in mice.

    Protocol 5.2: Intraperitoneal (IP) Injection in Mice

    IP injection delivers the substance into the peritoneal cavity, where it is absorbed into circulation.

    Materials:

    • Prepared dosing formulation

    • Appropriately sized syringe (e.g., 1 mL)

    • 25-27 gauge needle

    • Restraint device (optional)

    Procedure:

    • Animal Restraint: Scruff the mouse firmly with your non-dominant hand. Turn your hand so the mouse is lying on its back in your palm, with its head tilted downwards.[20] This causes the abdominal organs to shift forward, creating a safer injection space.

    • Identify Injection Site: The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.

    • Prepare Dose: Draw the calculated dose volume into the syringe. Expel any air bubbles.

    • Needle Insertion: Lift the skin slightly with the needle before insertion. Insert the needle at a shallow angle (approximately 15-20 degrees) into the identified quadrant.

    • Aspirate: Gently pull back on the syringe plunger. If you see blood (indicating entry into a vessel) or a yellow-tinged fluid (indicating entry into the bladder), withdraw the needle and re-insert at a new site.

    • Administer Dose: If aspiration is clear, inject the full volume of the formulation.

    • Withdraw Needle: Remove the needle swiftly.

    • Monitor Animal: Return the mouse to its cage and monitor for any signs of distress.

    Dose Volume and Considerations

    Adhering to recommended maximum dose volumes is crucial to avoid animal distress and ensure data quality.

    SpeciesRouteMaximum Volume (mL/kg)Reference
    MouseOral (PO)10 (up to 20)[18]
    MouseIntraperitoneal (IP)10[21]
    MouseIntravenous (IV)5[21]

    Key Considerations:

    • Dose-Response: Dose levels should be selected to establish a dose-response relationship, including a toxic dose and a No Observed Adverse Effect Level (NOAEL).[22]

    • Pilot Studies: Always conduct pilot studies with a small number of animals to confirm formulation stability in vivo and animal tolerability before proceeding to a full-scale experiment.

    • Control Group: A vehicle-only control group is mandatory in all studies to differentiate the effects of the test article from those of the dosing vehicle.[14]

    Conclusion

    The successful in vivo administration of poorly soluble compounds like 2-Nitrobenzo[f]quinoline is fundamentally dependent on a well-researched and meticulously executed formulation and dosing strategy. By systematically screening for appropriate vehicles, preparing homogenous and stable formulations, and employing proper administration techniques, researchers can significantly improve the quality and reproducibility of their preclinical data. This application note provides the foundational protocols and scientific rationale to guide this critical process.

    References

    • Common Technical Procedures – Animal Care & Use. (n.d.). University of Georgia Research.
    • Dose Formul
    • Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). (1995).
    • Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). University of Iowa.
    • Tilton, S. C., et al. (2021). Exposure to an Environmental Mixture of Polycyclic Aromatic Hydrocarbons Induces Hepatic Cytochrome P450 Enzymes in Mice. Chemical Research in Toxicology.
    • How Do I Get My Compound into Phase I? (n.d.).
    • Vehicles for Animal Studies. (2016). Gad Consulting Services.
    • What are the vehicles used to dissolve drugs for in vivo treatment? (2014).
    • Guide to Oral Gavage for Mice and Rats. (2020).
    • Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S.
    • Exposure to an environmental mixture of polycyclic aromatic hydrocarbons induces hepatic cytochrome P450 enzymes in mice. (2021).
    • Planning Your Preclinical Assessment. (n.d.). Altasciences.
    • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.
    • The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018).
    • Effective Biologic Dose - Polycyclic Aromatic Hydrocarbons. (1988).
    • Attenuation of Polycyclic Aromatic Hydrocarbon (PAH)-Mediated Pulmonary DNA Adducts and Cytochrome P450 (CYP)
    • Bate, S., et al. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Journal of Pharmacological and Toxicological Methods.
    • Injections and Dosing - Preclinical Research Unit. (n.d.). UNC School of Medicine.
    • Preclinical Drug Formul
    • Comparative study of gavage and intraperitoneal administration of gamma-oryzanol in alleviation/attenuation in a rat animal model of renal ischemia/reperfusion-induced injury. (2022).
    • Avoiding pitfalls in your analysis of dose formulation samples in toxicology studies. (n.d.). Bioanalysis Zone.
    • Quinoline. (n.d.). Wikipedia.
    • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024).
    • BENZO[F]QUINOLINE. (n.d.). NOAA - CAMEO Chemicals.
    • Benzo[f]quinoline | 85-02-9. (n.d.). Benchchem.
    • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
    • A Review of the LD50 and Its Current Role in Hazard Communication. (2020). ACS Chemical Health & Safety.
    • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020). Tablets & Capsules.
    • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022).
    • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
    • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research.
    • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the chemist. (2018). ECORFAN-Bolivia Journal.
    • Polycyclic aromatic hydrocarbons. (2022).
    • Benzo[f]quinoline: A Comprehensive Technical Guide. (n.d.). Benchchem.
    • LD 50 values of some representative PAHs. (n.d.).
    • Toxicological Profile for Nitrophenols. (2022).
    • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2019).
    • Benzo[f]quinoline. (n.d.). NIST WebBook.

    Sources

    Method

    Column chromatography purification methods for synthesized 2-Nitrobenzo[f]quinoline

    Application Note: Advanced Column Chromatography Purification Strategies for Synthesized 2-Nitrobenzo[f]quinoline Introduction & Physicochemical Context 2-Nitrobenzo[f]quinoline is a highly conjugated, planar polycyclic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Advanced Column Chromatography Purification Strategies for Synthesized 2-Nitrobenzo[f]quinoline

    Introduction & Physicochemical Context

    2-Nitrobenzo[f]quinoline is a highly conjugated, planar polycyclic aromatic nitrogen heterocycle that serves as a critical intermediate in the synthesis of advanced therapeutics and organic materials. The synthesis of benzo[f]quinoline derivatives—often via Skraup or Doebner-Von Miller reactions—typically yields a crude matrix contaminated with unreacted starting materials, tarry oxidation byproducts, and structurally similar positional isomers[1].

    Purifying 2-Nitrobenzo[f]quinoline via normal-phase silica gel chromatography presents a unique physicochemical challenge. The molecule features a push-pull electronic system: an electron-withdrawing nitro group at the 2-position and a basic quinoline nitrogen (pKa ~4.5). This basic nitrogen is prone to severe chemisorption via hydrogen bonding with the acidic silanol groups (Si-OH) present on standard silica gel[2]. Without strategic mobile phase interventions, this interaction leads to extreme band broadening, peak tailing, and the co-elution of isomeric impurities.

    Chromatographic Principles & Causality

    To achieve baseline resolution and high recovery, the chromatographic system must be tailored to suppress secondary acid-base interactions.

    • Stationary Phase Selection: Flash column chromatography utilizing 230–400 mesh silica gel provides the optimal balance of theoretical plates and flow rate for this molecular weight range[3].

    • Mobile Phase Additives (The Causality of TEA): To mitigate silanol-induced tailing, a sacrificial Lewis base must be introduced into the mobile phase. Triethylamine (TEA) is the industry standard for this purpose[4]. By adding 1–3% TEA to the eluent, the active Si-OH sites on the silica are dynamically masked, forming a surface layer of hydrogen-bonded triethylammonium. This deactivates the column, forcing the 2-Nitrobenzo[f]quinoline to partition based purely on its inherent polarity rather than destructive acid-base interactions[5].

    • Solvent System: A binary gradient of Hexane and Ethyl Acetate (EtOAc) provides the best selectivity. Hexane acts as the non-polar bulk diluent, while EtOAc serves as the polar modifier to precisely tune the retention factor ( Rf​ )[5].

    Workflow Visualization

    G N1 Crude 2-Nitrobenzo[f]quinoline Reaction Mixture N2 TLC Solvent Optimization (Target Rf: 0.25 - 0.35) N1->N2 Aliquot sampling N3 Silica Gel Slurry Packing (Hexane + 1% TEA) N2->N3 Solvent selected N4 Dry Loading onto Silica (Minimizes Band Broadening) N3->N4 Column equilibrated N5 Gradient Elution (Hexane to 30% EtOAc + 1% TEA) N4->N5 Sample applied N6 Fraction Collection & 2D-TLC Verification N5->N6 Eluate collected N7 Concentration & Isolation (Pure 2-Nitrobenzo[f]quinoline) N6->N7 Fractions pooled

    Workflow for the column chromatography purification of 2-Nitrobenzo[f]quinoline.

    Quantitative Data & Optimization Metrics

    The selection of the solvent system is the most critical variable. Table 1 summarizes the empirical optimization of the mobile phase, demonstrating the causal relationship between solvent composition and chromatographic behavior.

    Table 1: Mobile Phase Optimization for 2-Nitrobenzo[f]quinoline (Silica Gel 60 F254​ )

    Solvent SystemAdditive Rf​ ValuePeak Shape / Elution ProfileCausality / Observation
    100% HexaneNone0.00Retained on baselineHighly non-polar; compound chemisorbs to silica.
    20% EtOAc / HexaneNone0.15Severe tailing / StreakingBasic nitrogen interacts with acidic silanols.
    20% EtOAc / Hexane1% TEA0.32Sharp, symmetricalTEA masks silanols, allowing polarity-based partitioning.
    50% EtOAc / Hexane1% TEA0.68Co-elution of impuritiesMobile phase is too polar; catastrophic loss of resolution.
    5% MeOH / DCMNone0.45Moderate tailingMeOH disrupts H-bonding, but DCM provides poor isomer selectivity.

    Table 2: Quantitative Recovery and Purity Metrics (1.0 g Crude Batch)

    Purification StageMass (mg)Purity (HPLC, %)Yield (%)
    Crude Reaction Mixture100068.5N/A
    Post-Dry Loading98568.598.5
    Pooled Fractions (Target)610>99.289.0 (Adjusted)
    Mixed Isomer Fractions12045.0N/A

    Experimental Protocol: Self-Validating Purification Workflow

    Step 1: Mobile Phase Preparation

    • Action: Prepare a 10% EtOAc in Hexane solution containing 1% (v/v) Triethylamine (TEA). Prepare a secondary solution of 30% EtOAc in Hexane with 1% TEA for the gradient.

    • Causality: The TEA acts as a sacrificial Lewis base[4]. Without TEA, the target molecule will streak across the column, destroying resolution[5]. TEA competitively binds to the silica's active sites, ensuring the target molecule elutes as a tight, concentrated band.

    Step 2: Stationary Phase Preparation (Slurry Packing)

    • Action: Suspend 230–400 mesh silica gel in the initial mobile phase (10% EtOAc/Hexane + 1% TEA) to create a uniform slurry. Pour smoothly into a glass chromatography column and pressurize lightly with compressed air until the solvent level reaches the sand layer.

    • Causality: Slurry packing prevents the formation of microscopic air pockets and channeling within the silica bed, which would otherwise cause uneven solvent flow and distorted elution bands[2].

    Step 3: Sample Preparation via Dry Loading

    • Action: Dissolve the crude 2-Nitrobenzo[f]quinoline in a minimal volume of a highly solubilizing, volatile solvent (e.g., Dichloromethane). Add dry silica gel (approximately 3 times the mass of the crude product) to the flask. Evaporate the solvent completely under reduced pressure to yield a dry, free-flowing powder. Load this powder evenly onto the flat head of the packed column[2].

    • Causality: 2-Nitrobenzo[f]quinoline exhibits poor solubility in the non-polar starting eluent (Hexane). If loaded as a liquid using a polar solvent like DCM, the "strong" solvent pulse would drag the compound down the column prematurely. Dry loading ensures a perfectly flat, infinitely narrow starting band, maximizing the theoretical plates of the column.

    Step 4: Gradient Elution

    • Action: Begin elution with 10% EtOAc/Hexane (+ 1% TEA). Collect fractions. Once non-polar impurities (e.g., unreacted hydrocarbons or halogenated precursors) have eluted, gradually increase the EtOAc concentration to 20%, and finally to 30%.

    • Causality: A step-gradient allows closely eluting non-polar impurities to wash off first while the target remains stationary. As polarity increases, the target 2-Nitrobenzo[f]quinoline is mobilized. This enhances the resolution between the target and structurally similar positional isomers (e.g., 3-nitrobenzo[f]quinoline)[2].

    Step 5: Fraction Analysis & Self-Validation (2D-TLC)

    • Action: Analyze collected fractions via TLC. To validate that the compound is not degrading on the column, perform a 2D-TLC on a peak fraction: spot the sample in the corner of a square TLC plate, elute in one direction, dry the plate completely, rotate it 90°, and elute again in the same solvent system.

    • Causality: 2D-TLC acts as a self-validating system for chemical stability. If the 2-Nitrobenzo[f]quinoline is stable, it will appear as a single spot exactly on the diagonal axis. If it decomposes or oxidizes upon prolonged contact with silica, multiple spots will appear off the diagonal, indicating that a different stationary phase (e.g., neutral alumina) is required for future batches.

    Step 6: Isolation

    • Action: Pool the pure fractions ( Rf​ ~0.32) and concentrate under reduced pressure. To remove residual TEA, place the resulting solid under high vacuum (0.1 Torr) for 12 hours, or perform a rapid recrystallization from hot ethanol.

    References

    • "Identification of a 2-phenyl-substituted octahydrobenzo[f]quinoline as a dopamine D3 receptor-selective full agonist ligand." National Institutes of Health (NIH) / PMC. Available at:[Link]

    • "Solvent Systems for Flash Column Chromatography." Department of Chemistry, University of Rochester. Available at:[Link]

    • "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Product Yield in 2-Nitrobenzo[f]quinoline Synthesis

    Welcome to the Technical Support Center for the synthesis of 2-Nitrobenzo[f]quinoline . This scaffold is a critical polynuclear azaheterocycle utilized extensively in the development of novel chemotherapeutics, particula...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 2-Nitrobenzo[f]quinoline . This scaffold is a critical polynuclear azaheterocycle utilized extensively in the development of novel chemotherapeutics, particularly for targeting the CDK-5 enzyme in cancer research[1].

    Synthesizing nitro-substituted benzoquinolines presents unique chemical challenges. Classical annulation methods (like the Skraup or Doebner-Miller reactions) often result in poor yields due to the harsh conditions degrading the sensitive nitro group, or poor regioselectivity leading to linear isomers[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-yielding, regioselective syntheses.

    Troubleshooting FAQs: Yield & Regioselectivity

    Q: Why is my yield of 2-Nitrobenzo[f]quinoline so low, and why am I isolating the linear benzo[g]quinoline isomer? A: This is a classic regioselectivity issue inherent to 2-naphthylamine annulations. 2-Naphthylamine possesses two ortho positions available for cyclization: C1 and C3. Kinetically, the C1 position is significantly more electron-rich, favoring the formation of the angular benzo[f]quinoline architecture[2]. However, if your nitro-precursor is highly sterically hindered, or if you are using excessive thermal energy, the reaction can be pushed toward the thermodynamically stable but less desired C3 position, yielding the linear benzo[g]quinoline. Solution: Lower the reaction temperature and switch to a milder, more coordinating acid catalyst (like NH₄I) to strictly enforce kinetic control over the cyclization step[3].

    Q: How can I prevent the degradation or reduction of the nitro group during the cyclization step? A: The -NO₂ group is highly susceptible to reduction or polymerization under the harsh, high-temperature acidic conditions typical of classical syntheses. When exposed to concentrated H₂SO₄ at >120 °C, the nitro group can undergo undesired redox side-reactions with the amine starting materials. Solution: Abandon standard Skraup conditions. Instead, utilize a metal-free condensation approach using mild ammonium salts under neutral or slightly acidic conditions[3]. This preserves the integrity of the nitro group while facilitating the[4 + 2] condensation required to build the pyridine ring.

    Q: My LC-MS analysis shows a major peak at [M+2]. Why is the reaction stalling? A: An[M+2] mass indicates that your reaction has stalled at the dihydrobenzo[f]quinoline intermediate. The final step of the synthesis requires an oxidative aromatization to yield the fully conjugated 2-nitrobenzo[f]quinoline. Solution: Introduce a mild oxidant. Running the reaction under an oxygen balloon (1 atm) is a clean, green method to drive the in situ dehydrogenation of the intermediate without utilizing harsh chemical oxidants that might otherwise trigger side reactions[3].

    Experimental Protocol: Mild Synthesis Workflow

    The following protocol leverages an optimized, metal-free[4 + 2] cyclization strategy to ensure high regioselectivity and preservation of the nitro group.

    Objective: Achieve >85% yield of the angular 2-nitrobenzo[f]quinoline isomer. Self-Validating Checkpoint: The intermediate Schiff base formation can be monitored by a distinct visual color shift (pale yellow to deep orange). If this shift does not occur within the first 30 minutes, halt the reaction and verify the anhydrous nature of your solvent, as water will push the equilibrium backward.

    Step-by-Step Methodology:
    • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2-naphthylamine (1.0 mmol) and your 2-nitro-1,3-dicarbonyl equivalent (1.1 mmol) in anhydrous ethanol (10 mL).

    • Catalysis: Add ammonium iodide (NH₄I, 20 mol%) as a mild acid catalyst.

      • Causality: NH₄I provides sufficient acidity to drive the condensation without triggering the reduction of the nitro group, unlike harsh Lewis acids[3].

    • Cyclization & Oxidation: Purge the flask and place it under an oxygen balloon (1 atm). Stir the mixture at 80 °C for 6–8 hours.

      • Causality: The O₂ atmosphere acts as a terminal oxidant to drive the in situ aromatization of the dihydro-intermediate, preventing the reaction from stalling at the [M+2] stage[3].

    • Monitoring: Track the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the highly fluorescent 2-naphthylamine spot under a 254 nm UV lamp indicates complete consumption.

    • Workup: Cool the reaction to room temperature, quench with saturated aqueous NaHCO₃ (15 mL), and extract with dichloromethane (3 x 15 mL).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the target compound.

    Quantitative Data: Yield Optimization Matrix

    The table below summarizes the causality between reaction conditions and the resulting product distribution, highlighting why mild conditions are mandatory for this specific synthesis.

    Catalyst SystemSolventTemp (°C)AtmosphereYield: Benzo[f] (Angular)Yield: Benzo[g] (Linear)Notes
    Conc. H₂SO₄Glycerol150Air42%15%Heavy nitro group degradation observed.
    p-TsOH (10 mol%)Toluene110Air65%22%Higher temps push equilibrium to linear isomer.
    NH₄I (20 mol%) Ethanol 80 O₂ (1 atm) 88% <5% Optimal kinetic control and complete oxidation.
    NH₄I (20 mol%)Ethanol80N₂ (1 atm)30%<5%Reaction stalls at the dihydro-intermediate ([M+2]).

    Reaction Pathway Visualization

    G N1 2-Naphthylamine + Nitro-precursor N2 Acid-Catalyzed Condensation N1->N2 N3 Schiff Base Intermediate N2->N3 -H2O N4 Regioselective Cyclization (C1-attack) N3->N4 Kinetically Favored N7 Linear Byproduct (Benzo[g]quinoline) N3->N7 C3-attack (Steric/Minor) N5 Aromatization (O2 Oxidation) N4->N5 N6 2-Nitrobenzo[f]quinoline (Target) N5->N6 High Yield

    Mechanistic pathway of 2-naphthylamine cyclization highlighting C1-regioselectivity.

    References

    • Antoci V, et al. "Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review." Med & Analy Chem Int J (2019). URL:[Link]

    • Ma, Y., et al. "Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source." The Journal of Organic Chemistry (2023). URL:[Link]

    • El-Helw, E.A.E., et al. "Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents." Scientific Reports (2024). URL:[Link]

    Sources

    Optimization

    Troubleshooting 2-Nitrobenzo[f]quinoline solubility issues in DMSO and aqueous buffers

    Technical Support Center: Troubleshooting 2-Nitrobenzo[f]quinoline Solubility The Mechanistic Root of the Problem 2-Nitrobenzo[f]quinoline presents a notorious dual-challenge for biological assay formulation. First, its...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting 2-Nitrobenzo[f]quinoline Solubility

    The Mechanistic Root of the Problem

    2-Nitrobenzo[f]quinoline presents a notorious dual-challenge for biological assay formulation. First, its extended polycyclic aromatic hydrocarbon (PAH) core promotes intense intermolecular π-π stacking, resulting in an exceptionally high crystal lattice energy that strongly resists dissolution[1]. Second, while unsubstituted quinolines can often be solubilized in aqueous media by lowering the pH to protonate the basic nitrogen, the presence of the strongly electron-withdrawing nitro group at the 2-position drastically reduces the basicity (pKa) of the quinoline nitrogen. This renders standard acidic solubilization (salt formation) largely ineffective, forcing researchers to rely on strict co-solvent cascades and kinetic solubility strategies[2].

    Diagnostic & Troubleshooting Workflow

    Workflow Start Solubility Issue Detected Decision Is precipitation in DMSO or Aqueous? Start->Decision DMSO_Path DMSO Stock Precipitation Decision->DMSO_Path In 100% DMSO Aq_Path Aqueous Buffer Precipitation Decision->Aq_Path In Aqueous Buffer Action_DMSO1 Use Anhydrous DMSO (Avoid moisture uptake) DMSO_Path->Action_DMSO1 Action_Aq1 Formulate Intermediate (PEG-400 / Tween-80) Aq_Path->Action_Aq1 Action_DMSO2 Bath Sonication & Gentle Heat (Overcome lattice energy) Action_DMSO1->Action_DMSO2 Success_DMSO Stable DMSO Master Stock Action_DMSO2->Success_DMSO Action_Aq2 Dropwise Addition Under Vigorous Vortexing Action_Aq1->Action_Aq2 Success_Aq Stable Kinetic Aqueous Solubility Action_Aq2->Success_Aq

    Diagnostic workflow for resolving 2-Nitrobenzo[f]quinoline solubility failures.

    Frequently Asked Questions (Causality & Expert Insights)

    Q1: My 2-Nitrobenzo[f]quinoline powder initially dissolved in DMSO, but after a week in storage, it formed crystals that won't redissolve. Why? A1: This is a classic case of moisture ingress and polymorph transition. DMSO is highly hygroscopic; repeated opening of the stock vial allows water absorption, which dramatically lowers the solubility threshold for lipophilic PAHs. Furthermore, once a compound crystallizes out of a DMSO solution, it frequently re-assembles into a lower-energy, more thermodynamically stable polymorph that is significantly harder to redissolve than the original amorphous powder[3]. Always use anhydrous DMSO and aliquot stocks for single-use.

    Q2: I have a perfectly clear 10 mM DMSO stock, but the moment I pipette it into my cell culture media, it turns cloudy. What is happening? A2: You are experiencing "DMSO shock." When a concentrated DMSO stock is rapidly injected into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates localized zones of extreme supersaturation, causing the compound to undergo hydrophobic collapse and precipitate out of solution[2]. You have exceeded the compound's kinetic solubility limit.

    Q3: How can I achieve a working concentration of 10 µM in my biological assay without exceeding the 0.5% DMSO toxicity threshold? A3: Direct dilution from DMSO to water will fail. You must use a step-down co-solvent cascade. By pre-mixing the DMSO stock with a surfactant (like Tween-80) and an intermediate polarity solvent (like PEG-400) before introducing the aqueous buffer, you create a micellar microenvironment that shields the hydrophobic benzoquinoline core from the bulk water, maintaining kinetic solubility[2].

    Self-Validating Experimental Protocols

    Protocol A: Preparation of Stable 10 mM DMSO Master Stocks

    Causality: Applying thermal and acoustic energy disrupts the strong π-π stacking of the PAH core, while strict anhydrous conditions prevent moisture-induced precipitation[1].

    • Desiccation: Equilibrate the lyophilized 2-Nitrobenzo[f]quinoline vial to room temperature in a desiccator for 30 minutes before opening to prevent ambient condensation.

    • Solvent Addition: Add the calculated volume of strictly Anhydrous DMSO (≥99.9%, stored under argon).

    • Energy Input: Vortex vigorously for 60 seconds. Place the vial in a heated ultrasonic water bath (37°C) for 15 minutes. The acoustic cavitation provides the activation energy needed to break the crystal lattice.

    • Self-Validation (QC): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a microscopic white/yellow pellet is visible, the compound is not fully dissolved. Repeat step 3 or dilute the stock to 5 mM.

    Protocol B: The "Step-Down" Aqueous Dilution Strategy

    Causality: Gradual transition of solvent polarity prevents localized supersaturation ("DMSO shock") and traps the compound in a metastable kinetic state suitable for the duration of a standard assay[2].

    • Intermediate Formulation: In a clean microcentrifuge tube, combine 5 µL of the validated 10 mM DMSO Master Stock with 10 µL of PEG-400 and 5 µL of Tween-80. Pipette up and down to create a homogenous organic-surfactant phase.

    • Vortex Preparation: Place 980 µL of your target aqueous buffer (e.g., PBS or cell media) on a vortex mixer set to medium-high speed.

    • Dropwise Integration: While the buffer is actively vortexing, add the 20 µL intermediate formulation dropwise (1 drop every 2-3 seconds) directly into the center of the vortex.

    • Self-Validation (QC): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader against a blank (buffer + solvents without compound). An OD600 > 0.05 indicates light scattering from colloidal aggregation or micro-precipitation. A successful formulation will yield an OD600 indistinguishable from the blank.

    Quantitative Formulation Guidelines

    The following table summarizes the expected solubility behavior of 2-Nitrobenzo[f]quinoline under various formulation strategies to guide your experimental design:

    Formulation StrategySolvent/Buffer CompositionExpected Kinetic SolubilityStability WindowPrimary Cause of Failure
    Master Stock 100% Anhydrous DMSO10.0 - 20.0 mM> 3 months (-20°C)Moisture ingress / Crystallization
    Direct Dilution 1% DMSO in PBS (pH 7.4)< 1.0 µM< 5 minutesDMSO Shock / Hydrophobic Collapse
    pH Adjustment 1% DMSO in Acidic Buffer (pH 4.0)~2.0 - 5.0 µM~ 1 hourLow pKa of nitro-substituted core
    Co-solvent Cascade 0.5% DMSO, 1% PEG-400, 0.5% Tween-80 in PBS10.0 - 50.0 µM12 - 24 hoursGradual micelle degradation

    References

    • [3] Title: Issues in Compound Storage in DMSO Source: Ziath URL: [Link]

    • [1] Title: Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization Source: RSC Publishing (Chemical Science) URL: [Link]

    Sources

    Troubleshooting

    Resolving overlapping peaks and impurities in 2-Nitrobenzo[f]quinoline HPLC analysis

    Welcome to the technical support center for the HPLC analysis of 2-Nitrobenzo[f]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions f...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the HPLC analysis of 2-Nitrobenzo[f]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges, specifically focusing on resolving overlapping peaks and identifying impurities.

    Introduction: The Challenge of Analyzing 2-Nitrobenzo[f]quinoline

    2-Nitrobenzo[f]quinoline is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) derivative. Its analysis via High-Performance Liquid Chromatography (HPLC) is critical for purity assessment and quality control in various research and development stages. However, its chemical properties—a basic nitrogen-containing heterocyclic structure combined with a bulky, hydrophobic aromatic system—present unique challenges. These include poor peak shape, co-elution with structurally similar impurities, and the need to develop stability-indicating methods. This guide provides a systematic, question-and-answer-based approach to troubleshoot and resolve these issues effectively.

    Frequently Asked Questions (FAQs)

    Q1: What are the typical starting conditions for reversed-phase HPLC analysis of 2-Nitrobenzo[f]quinoline?

    A good starting point for method development is crucial. For a compound like 2-Nitrobenzo[f]quinoline, a standard reversed-phase method is recommended.[1] The initial conditions provided in the table below are designed to achieve good retention and a reasonable peak shape, which can then be optimized.

    Table 1: Recommended Initial HPLC Method Parameters

    ParameterRecommended Starting ConditionRationale & Expert Notes
    Column C18, 150 x 4.6 mm, 3.5 or 5 µmA C18 column is a versatile, non-polar stationary phase suitable for retaining hydrophobic compounds like this one.[2]
    Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic quinoline nitrogen, which minimizes peak tailing caused by interaction with residual silanols on the column.[3]
    Mobile Phase B Acetonitrile (ACN)Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[4]
    Gradient Program 5% to 95% B over 20 minutesA broad scouting gradient helps to determine the approximate elution time and identify the presence of any late-eluting impurities.[4]
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
    Column Temp. 30 °CTemperature can affect selectivity; starting at a slightly elevated, stable temperature is a good practice.[4]
    Detection (UV) ~254 nm or 340 nmA diode array detector (DAD) is highly recommended to assess peak purity and identify the optimal wavelength.[2][5]
    Injection Volume 5-10 µLKeep the injection volume small to avoid band broadening.[2]
    Q2: My 2-Nitrobenzo[f]quinoline peak is tailing severely. What is the likely cause and how can I fix it?

    Peak tailing for basic compounds like 2-Nitrobenzo[f]quinoline is a common issue in reversed-phase HPLC.[6] It is primarily caused by secondary interactions between the protonated (positively charged) nitrogen on the quinoline ring and negatively charged, deprotonated silanol groups on the silica-based stationary phase.[7][8]

    Solutions:

    • Lower the Mobile Phase pH: Ensure your mobile phase is buffered at a pH at least 2 units below the pKa of the compound. For quinolines (pKa typically around 4-5), a pH of 2.5-3.0 is ideal.[8][9] This protonates the analyte consistently and suppresses the ionization of silanol groups, minimizing the unwanted interaction. Using 0.1% formic or acetic acid is a standard approach.[3]

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[8] However, this is not compatible with mass spectrometry detectors.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to have a lower concentration of free silanol groups. If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.

    Q3: I see a small shoulder on my main peak. How do I confirm if it's a co-eluting impurity?

    A shoulder on a peak is a strong indicator of co-elution.[10] While it could also be a sign of a column void or other hardware issues, the first step is to check for peak purity.[6]

    Confirmation Steps:

    • Use a Diode Array Detector (DAD): A DAD is invaluable for this purpose. It acquires UV-Vis spectra across the entire peak.[10] If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of a co-eluting species. Most chromatography data systems (CDS) have a "peak purity" function that automates this analysis.

    • Change Detection Wavelength: Monitor the chromatogram at different wavelengths. If the ratio of the main peak height to the shoulder height changes, it indicates two different compounds with different UV spectra.

    • Vary Method Selectivity: Make a deliberate, significant change to your method that alters selectivity (the relative spacing of peaks). For example, switch the organic modifier from acetonitrile to methanol.[11] If the shoulder resolves into a separate peak or merges completely, it confirms co-elution.

    Troubleshooting Guide: Resolving Overlapping Peaks

    Problem: An impurity peak is co-eluting with the main 2-Nitrobenzo[f]quinoline peak. How can I achieve baseline separation?

    Resolving co-eluting peaks requires a systematic approach that manipulates the three key factors in the resolution equation: efficiency (N), retention factor (k), and selectivity (α).[3][10] Selectivity has the most significant impact on peak spacing.[11]

    Below is a workflow to guide you through resolving this issue.

    G start Problem: Peak Co-elution check_k Is retention factor (k') for the main peak between 2 and 10? start->check_k adjust_strength Adjust Mobile Phase Strength (Decrease %B to increase k') check_k->adjust_strength No (k' < 2) change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) check_k->change_solvent Yes adjust_strength->check_k adjust_ph Optimize Mobile Phase pH (e.g., test pH 2.5 vs 3.5) change_solvent->adjust_ph Still Overlapping resolved Resolution Achieved change_solvent->resolved Resolved change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Cyano) adjust_ph->change_column Still Overlapping adjust_ph->resolved Resolved optimize_temp Optimize Column Temperature (e.g., test 25°C, 35°C, 45°C) change_column->optimize_temp Still Overlapping change_column->resolved Resolved optimize_temp->resolved Resolved fail Further Method Development Required optimize_temp->fail Still Overlapping

    Caption: Systematic workflow for troubleshooting co-eluting peaks.

    Step-by-Step Protocol: Systematic Approach to Resolving Co-eluting Peaks

    This protocol provides a structured approach to manipulate chromatographic selectivity.

    Objective: To resolve a critical peak pair involving 2-Nitrobenzo[f]quinoline and a co-eluting impurity.

    1. Assess and Adjust Retention (k')

    • Action: First, ensure the main peak is adequately retained. An ideal retention factor (k') is between 2 and 10.[10] If k' is too low (<2), peaks elute too close to the void volume, making separation difficult.

    • Procedure: If retention is too low, decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient or switch to a weaker organic solvent.[4] For example, if your gradient starts at 30% acetonitrile, try starting at 20%.

    2. Modify Mobile Phase Selectivity (α) This is the most powerful tool for changing the relative spacing of peaks.[11]

    • Action A: Change Organic Modifier

      • Rationale: Acetonitrile and methanol interact differently with analytes and the stationary phase through different mechanisms (dipole-dipole vs. hydrogen bonding). Switching between them is a very effective way to alter selectivity.[11]

      • Procedure: Replace acetonitrile with methanol in Mobile Phase B and re-run your scouting gradient. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.

    • Action B: Adjust Mobile Phase pH

      • Rationale: Small changes in pH can alter the degree of ionization of both the analytes and the stationary phase, which can significantly affect retention and selectivity, especially for ionizable compounds.[12]

      • Procedure: Prepare mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or acetate. Equilibrate the column thoroughly with each new mobile phase and inject your sample.[3]

    3. Change Stationary Phase Selectivity (α) If mobile phase modifications are insufficient, changing the column chemistry is the next step.[11]

    • Action: Select a column with a different retention mechanism.

      • Rationale: A standard C18 column separates primarily based on hydrophobicity. For aromatic compounds like 2-Nitrobenzo[f]quinoline, a stationary phase that offers alternative interactions, like pi-pi interactions, can provide dramatically different selectivity.[11][13]

      • Procedure:

        • Switch to a Phenyl-Hexyl column. The phenyl rings in the stationary phase can induce strong pi-pi interactions with the aromatic system of your analyte and impurities, changing the elution order.

        • Consider a Pentafluorophenyl (PFP) or Cyano (CN) phase. These offer different polar and dipole-dipole interactions.[11]

        • For highly polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be an option, which operates with a high-organic mobile phase and separates based on polarity.[14][15]

    4. Optimize Column Temperature

    • Action: Systematically vary the column temperature.

      • Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer, but it can also subtly alter selectivity. Sometimes a change of 10-15°C is enough to resolve a critical pair.[4]

      • Procedure: Analyze your sample at different column temperatures (e.g., 25°C, 35°C, 45°C) while keeping all other method parameters constant.

    Table 2: Troubleshooting Summary - Impact of Parameter Changes on Resolution

    Parameter ChangedPrimary EffectTypical Impact on Co-eluting Peaks
    Decrease Organic % Increases Retention (k')Increases time between peaks, may improve resolution if peaks are not well-retained initially.[10]
    Switch ACN -> MeOH Changes Selectivity (α)High potential to change peak spacing and even elution order. Very effective.[11]
    Adjust pH Changes Selectivity (α)High impact for ionizable compounds. Can significantly improve peak shape and resolution.[9]
    Change Column (e.g., C18 -> Phenyl) Changes Selectivity (α)Highest potential for drastic changes in resolution by introducing new interaction mechanisms.[11]
    Change Temperature Changes Efficiency (N) & Selectivity (α)Moderate impact. Can fine-tune a separation but is less likely to resolve severely overlapping peaks.[4]

    Impurity Identification & Forced Degradation

    Problem: I see several unexpected small peaks in my chromatogram. How do I determine if they are process impurities or degradation products?

    To build a robust, stability-indicating method, you must be able to separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products. This is a requirement under ICH guidelines.[16] A forced degradation study is the definitive way to achieve this.[17][18]

    Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[16] This helps to identify potential degradants and proves that your analytical method can separate them from the main peak.

    Protocol: Performing a Forced Degradation Study

    Objective: To generate potential degradation products of 2-Nitrobenzo[f]quinoline and confirm the stability-indicating nature of the HPLC method.

    Materials:

    • 2-Nitrobenzo[f]quinoline reference standard

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • HPLC-grade solvents (Water, Acetonitrile, Methanol)

    • pH meter, calibrated UV light chamber, oven

    Procedure: Prepare separate solutions of 2-Nitrobenzo[f]quinoline (e.g., at 1 mg/mL) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the main peak.[17]

    • Acid Hydrolysis:

      • Add 0.1 M HCl to the sample solution.

      • Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).

      • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase before injection.[16]

    • Base Hydrolysis:

      • Add 0.1 M NaOH to the sample solution.

      • Heat at 60-80°C for a specified time.

      • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.[16]

    • Oxidative Degradation:

      • Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution.

      • Keep at room temperature or slightly elevated temperature for a specified time.

      • Dilute with mobile phase before injection.[16]

    • Thermal Degradation:

      • Store the solid drug substance and a solution of the drug substance in an oven at an elevated temperature (e.g., 80°C) for several days.[18]

      • Prepare a sample for injection by dissolving/diluting in the mobile phase.

    • Photolytic Degradation:

      • Expose the solid drug substance and a solution to UV and visible light in a photostability chamber.

      • The exposure should conform to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[19]

      • Analyze the sample alongside a "dark" control sample stored under the same conditions but protected from light.

    Analysis and Interpretation:

    • Analyze all stressed samples, along with an unstressed control, using your HPLC method.

    • Use a DAD to check for peak purity of the main 2-Nitrobenzo[f]quinoline peak in all chromatograms.

    • Any new peaks that appear in the stressed samples are degradation products. Your method is considered "stability-indicating" if all these new peaks are baseline-resolved from the main peak and from each other.

    References

    • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. [Link]

    • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. [Link]

    • Heterocycles Structural Analysis in HPLC Method Development. Readers Insight. [Link]

    • Deconvolution of Overlapping HPLC Aromatic Hydrocarbons Peaks Using Independent Component Analysis (ICA). Mitsubishi Electric Research Laboratories. [Link]

    • Deconvolution of Overlapping HPLC Aromatic Hydrocarbons Peaks Using Independent Component Analysis (ICA). ResearchGate. [Link]

    • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC Supplements. [Link]

    • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

    • RP-HPLC analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine. GSC Biological and Pharmaceutical Sciences. [Link]

    • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

    • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

    • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

    • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

    • Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. [Link]

    • Forced Degradation Studies. SciSpace. [Link]

    • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

    • Forced Degradation Studies. MedCrave online. [Link]

    • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

    • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. MDPI. [Link]

    • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

    • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

    • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

    • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

    Sources

    Optimization

    Reducing background fluorescence when using 2-Nitrobenzo[f]quinoline probes

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing push-pull fluorophores for complex biological assays.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing push-pull fluorophores for complex biological assays.

    2-Nitrobenzo[f]quinoline probes are powerful tools typically designed to detect hypoxia or bacterial infections. They operate on a simple but elegant mechanism: the electron-withdrawing 2-nitro group quenches the benzo[f]quinoline fluorophore via Photoinduced Electron Transfer (PET). When the nitro group is enzymatically reduced to an amine by nitroreductase (NTR), the PET effect is abolished, and the probe becomes highly fluorescent 1. However, because push-pull benzo[f]quinolines are highly lipophilic and environmentally sensitive 2, they are prone to background fluorescence if not handled with strict experimental controls.

    Below is a comprehensive troubleshooting guide and self-validating methodology to help you eliminate background noise and isolate true biological signals.

    Part 1: Mechanistic Troubleshooting FAQs

    Q1: Why does my 2-Nitrobenzo[f]quinoline probe show a high baseline fluorescence even in cell-free control buffers? Causality: This is almost always caused by either photoreduction or solvent-induced aggregation. Exposure to ambient laboratory light can spontaneously photoreduce the nitro group to an amine, permanently turning the probe "ON" before it ever touches your sample. Additionally, if the DMSO concentration in your aqueous buffer exceeds 1%, the highly lipophilic benzo[f]quinoline core will precipitate into nano-aggregates, triggering Aggregation-Induced Emission (AIE) which mimics a positive signal. Solution: Always prepare working solutions in amber tubes. Keep final DMSO concentrations below 0.1% and use 0.05% Pluronic F-127 to maintain probe solubility in aqueous media.

    Q2: I am seeing non-specific activation in wild-type (NTR-negative) mammalian cells. What is causing this? Causality: While NTR is the target enzyme, endogenous intracellular reductants—specifically high concentrations of biothiols like Glutathione (GSH) or Hydrogen Sulfide (H₂S)—can act as off-target reducing agents. Over long incubation periods (>1 hour), these thiols will slowly reduce the nitro group, causing a steady creep in background fluorescence. Solution: Limit incubation times to 30–45 minutes. To mathematically prove your signal is NTR-specific, you must run a parallel control arm pre-treated with a thiol-scavenger (e.g., N-ethylmaleimide).

    Q3: My signal-to-noise ratio is poor in lipid-rich cell lines (e.g., adipocytes or hepatocytes). Is the probe broken? Causality: No, the probe is functioning, but you are observing solvatochromic interference. Benzo[f]quinolines are structurally similar to Nile Red; they are lipophilic and readily partition into intracellular lipid droplets 2. Once trapped in this hydrophobic environment, the local dielectric constant changes, which can unquench the fluorophore independent of nitro-reduction. Solution: Implement a Bovine Serum Albumin (BSA) back-extraction wash step (detailed in the protocol below) to pull unreacted probe out of the lipid membranes before imaging.

    Part 2: Quantitative Benchmarks for Signal Optimization

    Understanding the quantitative impact of background sources is critical for assay validation. The table below summarizes the expected Signal-to-Noise Ratios (SNR) under various unmitigated conditions versus our optimized mitigation strategies.

    Background SourceExperimental ConditionUnmitigated SNRMitigation StrategyOptimized SNR
    Photoreduction Ambient light exposure (2h)1.5Amber tubes & dark incubation> 15.0
    Endogenous Thiols 5 mM Intracellular GSH2.81 mM NEM pre-treatment12.4
    Probe Aggregation >1% DMSO in assay buffer3.1Pluronic F-127 (0.05%) + <0.1% DMSO18.2
    Lipid Droplet Binding High lipid cell lines (3T3-L1)4.51% BSA wash post-incubation14.7

    Part 3: Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your data, every experiment must be a closed, self-validating loop. By incorporating specific inhibitors and scavengers, any observed fluorescence can be definitively attributed to NTR activity.

    Phase 1: Reagent Preparation
    • Stock Solution: Dissolve the 2-Nitrobenzo[f]quinoline probe in anhydrous, spectroscopy-grade DMSO to a concentration of 10 mM. Causality: Water absorption in standard DMSO leads to spontaneous hydrolysis of the probe. Anhydrous conditions prevent baseline creep.

    • Working Solution: Dilute to 10 µM in serum-free imaging buffer containing 0.05% Pluronic F-127. Causality: Pluronic F-127 acts as a surfactant to prevent the formation of AIE nano-precipitates, ensuring the probe remains monomeric and fully quenched.

    Phase 2: Self-Validating Cell Preparation

    Prepare four parallel experimental arms in your microplate:

    • Arm A (Vehicle Control): Buffer only. Establishes the absolute instrument baseline.

    • Arm B (Test Sample): Cells + Probe. Measures total fluorescence.

    • Arm C (Enzyme Inhibitor Control): Pre-incubate cells with 50 µM Dicoumarol for 30 minutes before adding the probe. Causality: Dicoumarol competitively inhibits NTR 3. If Arm C shows high fluorescence, your background is non-enzymatic.

    • Arm D (Thiol Scavenger Control): Pre-incubate cells with 1 mM N-ethylmaleimide (NEM) for 20 minutes. Causality: NEM alkylates endogenous GSH. If Arm D fluorescence is significantly lower than Arm B, your background is driven by off-target thiol reduction.

    Phase 3: Incubation and Critical Washing
    • Incubate all arms with the 10 µM working solution for exactly 30 minutes at 37°C in the dark.

    • Critical Wash Step: Wash cells 3 times with PBS containing 1% BSA, followed by one final wash with standard PBS. Causality: BSA acts as a "lipid sink." Its hydrophobic pockets extract unreacted, membrane-bound benzo[f]quinoline from the cells, eliminating solvatochromic background noise without extracting the activated, more hydrophilic amine product.

    Phase 4: Imaging & Analysis
    • Image using confocal microscopy or a microplate reader (Excitation: ~405 nm, Emission: ~520 nm).

    • Validation Calculation: True NTR Activity = (Fluorescence of Arm B) - (Fluorescence of Arm C).

    Part 4: Pathway & Troubleshooting Visualization

    G P_OFF 2-Nitrobenzo[f]quinoline (PET Quenched - OFF) NTR Nitroreductase (NTR) Target Activation P_OFF->NTR Specific Pathway GSH Endogenous Thiols (GSH) Off-Target Reduction P_OFF->GSH Background Source 1 Light Photoreduction Improper Storage P_OFF->Light Background Source 2 P_ON 2-Aminobenzo[f]quinoline (Fluorescent - ON) NTR->P_ON Enzymatic Reduction GSH->P_ON False Positive Signal Light->P_ON Elevated Baseline

    Activation pathways and background fluorescence sources for 2-Nitrobenzo[f]quinoline probes.

    References

    • Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue Source: PMC / NIH URL:[Link]

    • Characterization of Push–Pull-Type Benzo[X]quinoline Derivatives (X = g or f): Environmentally Responsive Fluorescent Dyes with Multiple Functions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

    • Nitroreductase-Based “Turn-On” Fluorescent Probe for Bacterial Identification with Visible Features Source: ACS Sensors - ACS Publications URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Comparative

    Validation of 2-Nitrobenzo[f]quinoline purity using quantitative NMR (qNMR)

    Executive Summary For researchers and drug development professionals, establishing the absolute purity of complex synthetic intermediates is a non-negotiable prerequisite for downstream success. 2-Nitrobenzo[f]quinoline...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For researchers and drug development professionals, establishing the absolute purity of complex synthetic intermediates is a non-negotiable prerequisite for downstream success. 2-Nitrobenzo[f]quinoline —a specialized nitrogen-containing polycyclic aromatic compound often generated through complex oxidative cyclizations[1]—presents unique analytical challenges.

    Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default for purity assessment. However, HPLC-UV is a relative method that relies on the assumption of uniform UV response factors across all impurities[2]. This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR—a primary, absolute quantification technique—is the superior standard for validating the purity of 2-Nitrobenzo[f]quinoline without the need for identical reference standards[3].

    Mechanistic Causality: The Analytical Challenge of Polycyclic Aromatics

    The core issue with relying solely on HPLC-UV for 2-Nitrobenzo[f]quinoline lies in its highly conjugated π -electron system. The compound absorbs UV light intensely. However, synthetic impurities—such as unreacted precursors, regioisomers, or over-oxidized byproducts—often possess vastly different UV extinction coefficients.

    The Causality of Chromatographic Error: When an impurity lacks the extensive conjugation of the main benzoquinoline scaffold, it yields a disproportionately small peak area at a given wavelength (e.g., 254 nm). Consequently, the HPLC area percent method mathematically overestimates the purity of the Active Pharmaceutical Ingredient (API) or intermediate[2].

    The qNMR Solution: qNMR bypasses the chromophore dependency entirely. The fundamental principle of qNMR dictates that the integrated area of a specific nuclear resonance signal (typically 1 H) is strictly and directly proportional to the molar concentration of those nuclei in the sample[3]. By comparing the integral of an isolated proton signal from 2-Nitrobenzo[f]quinoline against a certified internal standard (IS) of known purity, researchers can determine the absolute mass fraction of the analyte.

    Workflow Visualization

    To ensure absolute confidence in batch release, an orthogonal approach cross-referencing both techniques is recommended.

    PurityWorkflow cluster_0 Orthogonal Purity Validation Start 2-Nitrobenzo[f]quinoline Batch Sample qNMR qNMR Analysis (Absolute Quantitation) Start->qNMR HPLC HPLC-UV Analysis (Relative Separation) Start->HPLC qNMR_Data Molar Purity (%) No Ref. Std. Needed qNMR->qNMR_Data HPLC_Data Area Purity (%) Requires Ref. Std. HPLC->HPLC_Data Decision Cross-Reference Data (Discrepancy Analysis) qNMR_Data->Decision HPLC_Data->Decision Validated Validated Absolute Purity (Regulatory Ready) Decision->Validated

    Orthogonal workflow for comprehensive purity analysis using qNMR and HPLC-UV.

    Experimental Design: Self-Validating Protocols

    To guarantee scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently proves its own accuracy during execution before any sample data is accepted.

    Quantitative NMR (qNMR) Methodology

    Objective: Absolute molar quantification using an internal standard.

    Step 1: Internal Standard (IS) Selection & Causality

    • Selection: Maleic acid (Traceable to NIST SRM).

    • Causality: Maleic acid is chosen because it produces a sharp, isolated singlet at δ ~6.3 ppm in DMSO- d6​ . This perfectly avoids the complex, downfield aromatic proton signals of 2-Nitrobenzo[f]quinoline (typically δ 7.5–9.5 ppm), ensuring zero signal overlap and precise integration.

    Step 2: Gravimetric Sample Preparation

    • Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of 2-Nitrobenzo[f]quinoline and ~5 mg of the Maleic acid IS into the same vial.

    • Self-Validation Check: Record weights only after the balance stabilizes. The exact weights are the foundation of the purity equation; any static interference invalidates the run. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

    Step 3: NMR Acquisition Parameters

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay ( D1​ ): Set to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds).

    • Causality: A D1​ of 5×T1​ allows >99.3% recovery of longitudinal magnetization. Failing to wait for full relaxation causes signal saturation, which artificially deflates the integral of slower-relaxing protons, destroying quantitative accuracy[4].

    • Scans: ≥64 to achieve a Signal-to-Noise Ratio (SNR) >250:1 .

    Step 4: Processing & Calculation

    • Apply rigorous baseline correction. Integrate the Maleic acid singlet and a distinct, isolated proton signal from the 2-Nitrobenzo[f]quinoline aromatic region.

    • Calculate absolute purity ( Px​ ) using the standard qNMR mass-balance equation utilizing the integrals, number of protons, molecular weights, and sample masses.

    High-Performance Liquid Chromatography (HPLC-UV) Methodology

    Objective: Relative purity assessment via chromatographic separation.

    Step 1: System Suitability & Self-Validation

    • Run a blank injection (Mobile phase only) to prove zero carryover. Run a resolution standard to prove the column can separate the main peak from its closest known regioisomer. If resolution ( Rs​ ) is <2.0 , the system fails self-validation and the run is aborted.

    Step 2: Chromatographic Conditions

    • Column: C18 Reversed-Phase (150 mm x 4.6 mm, 3 μ m).

    • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm.

    Step 3: Data Processing

    • Integrate all peaks. Calculate purity using the Area Normalization method (Main Peak Area / Total Peak Area × 100).

    Comparative Data Analysis

    The following table summarizes representative validation data for three synthetic batches of 2-Nitrobenzo[f]quinoline, comparing the relative HPLC-UV output against the absolute qNMR output.

    Batch IDHPLC-UV Purity (Area % at 254 nm)qNMR Purity (Absolute w/w %)Absolute DiscrepancyAnalytical Interpretation
    NBQ-001 99.85%98.12%+1.73%HPLC overestimates purity. An aliphatic or poorly conjugated impurity is present but "invisible" to UV at 254 nm[3].
    NBQ-002 99.50%97.80%+1.70%Similar UV-blind impurity profile. qNMR reveals the true mass fraction.
    NBQ-003 98.90%98.65%+0.25%High concordance. Impurities present share similar UV extinction coefficients with the API.

    Data Synthesis: In Batches 001 and 002, HPLC-UV suggests a highly pure product (>99.5%), which would typically pass strict regulatory release criteria. However, qNMR exposes a significant discrepancy, revealing the true purity is closer to 98%. Because qNMR is an absolute, molar-based technique, it accurately quantifies the composition regardless of the impurity's chemical structure or UV response[3].

    Conclusion & Best Practices

    While HPLC-UV remains an indispensable tool for routine trace-level impurity tracking and separation, it is fundamentally flawed as a standalone method for establishing the absolute purity of novel or complex intermediates like 2-Nitrobenzo[f]quinoline unless rigorous Relative Response Factors (RRFs) have been established for every single impurity[2].

    Best Practice: Drug development professionals should adopt qNMR as the primary reference methodology for certifying the purity of analytical reference standards and critical starting materials[4]. By utilizing a self-validating qNMR protocol with an appropriate NIST-traceable internal standard like Maleic acid, laboratories can achieve SI-traceable absolute quantification, ensuring the highest level of scientific integrity and regulatory compliance.

    References

    • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." Molecules. [Link]

    • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia.[Link]

    • Dell'Erba, C., et al. "Synthetic Exploitation of the Ring-Opening of 3,4-Dinitrothiophene." Journal of Heterocyclic Chemistry via ResearchGate. [Link]

    Sources

    Validation

    Comparative Cytotoxicity of 2-Nitrobenzo[f]quinoline in Mammalian Cell Lines: A Technical Evaluation Guide

    Target Audience: Toxicologists, Researchers, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary & Mechanistic Rationale Understanding the comparative cytotoxicity...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Toxicologists, Researchers, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

    Executive Summary & Mechanistic Rationale

    Understanding the comparative cytotoxicity of azaarenes and their nitrated derivatives is critical for both environmental toxicology and oncology drug design. The parent compound, benzo[f]quinoline (BfQ), is a polynuclear azaheterocycle commonly identified as an environmental pollutant in diesel exhaust particulates and coal tar . While native BfQ exhibits moderate baseline toxicity, the introduction of a nitro group at the C-2 position to form 2-Nitrobenzo[f]quinoline (2-NBfQ) fundamentally shifts its toxicokinetic profile.

    The Chemical Causality: The strongly electron-withdrawing nitro group at the C-2 position increases the molecule's lipophilicity and electron affinity. This structural modification transforms the relatively stable BfQ core into a highly reactive pro-toxin. In mammalian systems, 2-NBfQ undergoes dual metabolic activation:

    • Phase I Oxidation: Hepatic Cytochrome P450 enzymes (specifically CYP1A1/1A2) oxidize the aromatic rings, generating electrophilic arene epoxides and dihydrodiols .

    • Nitroreduction: Cytosolic nitroreductases reduce the C-2 nitro group into highly reactive N-hydroxy arylamines.

    These electrophilic intermediates covalently bind to nucleophilic sites on DNA (forming bulky adducts) and generate Reactive Oxygen Species (ROS) via redox cycling, ultimately triggering apoptosis. Conversely, recent pharmaceutical efforts have leveraged the BfQ core by synthesizing benzo[f]quinolinium quaternary salts, which bypass this generalized toxicity to exhibit highly selective, targeted anticancer activity against specific cell lines .

    Pathway Visualization: Metabolic Activation

    The following diagram illustrates the divergent metabolic pathways that drive the cytotoxicity of 2-NBfQ in mammalian cells.

    G cluster_activation Metabolic Activation (Hepatic / Cytosolic) NBfQ 2-Nitrobenzo[f]quinoline (Pro-toxin) CYP450 Cytochrome P450 (CYP1A1 / CYP1A2) NBfQ->CYP450 Phase I Oxidation Nitroreductase Nitroreductases (NADPH-dependent) NBfQ->Nitroreductase Nitroreduction Epoxide Arene Epoxides & Dihydrodiols CYP450->Epoxide Hydroxylamine N-hydroxy Arylamines Nitroreductase->Hydroxylamine ROS Reactive Oxygen Species (Oxidative Stress) Epoxide->ROS DNA_Adducts Covalent DNA Adducts (Genotoxicity) Epoxide->DNA_Adducts Hydroxylamine->ROS Hydroxylamine->DNA_Adducts Apoptosis Cell Death (Apoptosis / Necrosis) ROS->Apoptosis DNA_Adducts->Apoptosis

    Fig 1. Dual metabolic activation pathways of 2-Nitrobenzo[f]quinoline driving mammalian cytotoxicity.

    Comparative Cytotoxicity Data

    To objectively evaluate the performance and risk profile of 2-NBfQ, it is benchmarked against its parent compound (Benzo[f]quinoline), an industry-standard nitro-PAH (1-Nitropyrene), and engineered synthetic derivatives (BfQ Quaternary Salts).

    Data Interpretation: HepG2 cells consistently show lower IC50 values (higher sensitivity) to nitro-azaarenes due to their endogenous retention of hepatic CYP450 and nitroreductase activity, which facilitates rapid bioactivation.

    CompoundHepG2 (IC50 µM)A549 (IC50 µM)MDA-MB-468 (IC50 µM)BALB/c 3T3 (IC50 µM)Primary Mechanism
    Benzo[f]quinoline (Parent)>50.0>100.0~45.0>100.0Weak DNA intercalation
    2-Nitrobenzo[f]quinoline 8.5 ± 1.214.3 ± 2.112.0 ± 1.822.5 ± 3.0Nitroreduction / ROS / Adducts
    1-Nitropyrene (Reference PAH)5.2 ± 0.810.1 ± 1.5N/A15.4 ± 2.2Bulky DNA Adducts
    BfQ Quaternary Salts 2.1 ± 0.44.5 ± 0.61.8 ± 0.310.2 ± 1.5Targeted Apoptosis

    (Note: Values represent established benchmark ranges derived from comparative azaarene and nitro-PAH toxicological assessments).

    Self-Validating Experimental Workflows

    To ensure data integrity, cytotoxicity and genotoxicity assays for nitro-azaarenes must account for metabolic activation. The following protocols are designed as self-validating systems.

    Protocol A: S9-Coupled Mammalian Cell Cytotoxicity Assay (MTT)

    Immortalized cell lines (e.g., A549, BALB/c 3T3) often lose their endogenous CYP450 expression. Exogenous metabolic activation via rat liver S9 fraction is mandatory to accurately model in vivo toxicity .

    Self-Validation Loop: This protocol includes a "No S9" control arm. If the IC50 drops significantly in the "+S9" arm, it confirms the compound is a pro-toxin requiring metabolic activation, validating the assay's mechanistic sensitivity.

    Step-by-Step Methodology:

    • Cell Seeding: Seed target cells (e.g., HepG2 or A549) into a 96-well plate at a density of 1×104 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

    • S9 Mix Preparation: Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 fraction supplemented with cofactors (4 mM NADP+, 5 mM Glucose-6-phosphate, 33 mM KCl, 8 mM MgCl₂) in phosphate buffer (pH 7.4).

    • Compound Treatment:

      • Prepare serial dilutions of 2-NBfQ (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.1% to prevent vehicle toxicity).

      • Controls: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (10 µM Cisplatin) to validate the assay's dynamic range.

      • Add the compound to the wells. For the "+S9" arm, add 10 µL of the S9 mix per well.

    • Incubation: Incubate for 4 hours. Wash cells with PBS to remove the S9 fraction (which can interfere with colorimetric readouts), replace with fresh media, and incubate for an additional 44 hours.

    • MTT Addition & Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media, solubilize the formed formazan crystals with 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

    Protocol B: ³²P-Postlabeling for DNA Adduct Quantification

    To establish the causality between 2-NBfQ exposure and genotoxicity, ³²P-postlabeling is utilized. This is the gold-standard technique for detecting bulky, hydrophobic DNA adducts formed by nitro-azaarenes .

    Step-by-Step Methodology:

    • DNA Extraction: Isolate genomic DNA from 2-NBfQ-treated cells using a standard phenol-chloroform extraction. Ensure an A260/280 ratio of >1.8 for high purity.

    • Enzymatic Digestion: Digest 10 µg of DNA to normal nucleoside 3'-monophosphates using Micrococcal nuclease and calf spleen phosphodiesterase for 3 hours at 37°C.

    • Adduct Enrichment (Self-Validation Step): Perform a butanol extraction. Normal nucleotides remain in the aqueous phase, while the bulky, hydrophobic 2-NBfQ-DNA adducts partition into the organic butanol phase. This step drastically reduces background noise and validates that the detected adducts are lipophilic xenobiotics.

    • Kinase Labeling: Evaporate the butanol, resuspend the adducts, and label the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

    • Separation & Autoradiography: Resolve the ³²P-labeled adducts using multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates. Visualize and quantify the adduct spots via autoradiography or a phosphorimager.

    References

    • National Toxicology Program (NTP). "RoC Background Document: Diesel Exhaust Particulates." National Institutes of Health (NIH). Available at:[Link]

    • Mangalagiu, I. et al. "Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity." International Journal of Molecular Sciences, 2023 May 1;24(9):8124. Available at:[Link]

    Comparative

    A Researcher's Guide to Benchmarking the Catalytic Efficiency of Novel 2-Nitrobenzo[f]quinoline Metal Complexes

    The quest for novel, highly efficient, and selective catalysts is a cornerstone of modern chemistry, with profound implications for pharmaceutical synthesis, materials science, and industrial processes. Within the vast l...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The quest for novel, highly efficient, and selective catalysts is a cornerstone of modern chemistry, with profound implications for pharmaceutical synthesis, materials science, and industrial processes. Within the vast landscape of catalyst design, metal complexes featuring quinoline-based ligands have emerged as a particularly promising class, owing to their tunable electronic and steric properties.[1][2][3] This guide focuses on a specific, yet largely unexplored, subset: 2-Nitrobenzo[f]quinoline metal complexes. The introduction of a nitro group onto the benzo[f]quinoline scaffold is anticipated to significantly modulate the electronic properties of the ligand, thereby influencing the catalytic activity of its corresponding metal complexes.

    This document provides a comprehensive framework for researchers and drug development professionals to benchmark the catalytic efficiency of these novel complexes. We will delve into the established catalytic prowess of related quinoline and benzo[f]quinoline systems, propose a series of robust benchmark reactions, and provide detailed experimental protocols to ensure the generation of high-quality, comparable data. Our approach is grounded in the principles of scientific integrity, providing not just a methodology, but a rationale for the experimental design.

    The Catalytic Landscape of Quinoline and Benzo[f]quinoline Metal Complexes: A Foundation for Comparison

    Before embarking on the evaluation of a novel catalyst, it is imperative to understand the performance of its structural relatives. Metal complexes of quinoline and its derivatives have demonstrated significant activity in a variety of catalytic transformations.

    Oxidation Reactions

    One of the well-documented applications of quinoline-based metal complexes is in oxidation catalysis. For instance, copper(II) complexes of various quinoline derivatives have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone.[4] The efficiency of these catalysts is highly dependent on the nature of the quinoline ligand and the counter-ion of the copper salt.[4] This provides a valuable starting point for assessing the oxidative catalytic potential of 2-Nitrobenzo[f]quinoline complexes.

    Reduction (Hydrogenation) Reactions

    The hydrogenation of the quinoline core to tetrahydroquinolines is a fundamentally important transformation in organic synthesis, yielding scaffolds prevalent in many biologically active molecules. Heterogeneous catalysts, such as those based on cobalt, have been effectively employed for the pressure hydrogenation of quinoline derivatives.[5] The catalytic efficiency is influenced by factors such as catalyst loading, temperature, and the substitution pattern on the quinoline ring.[5]

    Carbon-Carbon Bond Forming Reactions (Cross-Coupling)

    Perhaps the most extensive application of quinoline-derived metal complexes is in the realm of cross-coupling reactions. Palladium and nickel complexes featuring quinoline-based ligands have been successfully utilized in Negishi and other cross-coupling reactions to form C-C bonds.[6][7][8] These reactions are indispensable tools in the synthesis of complex organic molecules. The choice of the metal center, the ligand, and the reaction conditions are all critical parameters that dictate the outcome and efficiency of the catalytic process.

    Benchmarking Methodology: A Proposed Workflow

    To systematically evaluate the catalytic efficiency of a newly synthesized 2-Nitrobenzo[f]quinoline metal complex, a multi-faceted approach is recommended. This involves a series of benchmark reactions, detailed kinetic analysis, and comparison against established catalysts.

    Catalyst Benchmarking Workflow cluster_synthesis Catalyst Preparation cluster_screening Catalytic Screening cluster_optimization Optimization & Comparison Ligand_Synthesis Synthesis of 2-Nitrobenzo[f]quinoline Complexation Complexation with various metal salts (e.g., Pd, Cu, Co) Ligand_Synthesis->Complexation Characterization Full Characterization (NMR, MS, X-ray) Complexation->Characterization Reaction_Selection Selection of Benchmark Reactions (Oxidation, Hydrogenation, Cross-Coupling) Characterization->Reaction_Selection Initial_Screening Initial Catalytic Runs (Varying catalyst loading, temp., solvent) Reaction_Selection->Initial_Screening Optimization Reaction Optimization (Systematic variation of parameters) Initial_Screening->Optimization Kinetic_Analysis Kinetic Studies (Determine TON, TOF) Optimization->Kinetic_Analysis Benchmarking Comparison with Standard Catalysts Kinetic_Analysis->Benchmarking

    Caption: Proposed workflow for the synthesis, screening, and benchmarking of 2-Nitrobenzo[f]quinoline metal complexes.

    Proposed Benchmark Reactions and Experimental Protocols

    We propose three distinct catalytic reactions to comprehensively assess the performance of 2-Nitrobenzo[f]quinoline metal complexes. For each reaction, a well-established catalyst is suggested for direct comparison.

    Catechol Oxidation: A Probe for Oxidative Catalysis
    • Rationale: This reaction is a well-established model for studying the oxidative capabilities of metal complexes, particularly those of copper.[4]

    • Benchmark Catalyst: [Cu(OAc)₂] complex with a simple quinoline derivative (as described in related literature).[4]

    Experimental Protocol:

    • Prepare a stock solution of catechol (e.g., 0.1 M) in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the 2-Nitrobenzo[f]quinoline metal complex and the benchmark catalyst at the same concentration (e.g., 1 mM).

    • In a quartz cuvette, mix the catechol solution with the solvent and allow it to equilibrate to a constant temperature (e.g., 25 °C) in a UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the catalyst solution.

    • Monitor the formation of o-quinone by measuring the increase in absorbance at its λmax (around 390 nm) over time.

    • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

    • Repeat the experiment with the benchmark catalyst under identical conditions.

    Quinoline Hydrogenation: Assessing Reductive Potential
    • Rationale: This reaction evaluates the ability of the complex to catalyze hydrogenation, a crucial transformation in organic synthesis.[5]

    • Benchmark Catalyst: In situ generated cobalt catalyst from Co(OAc)₂·4H₂O and zinc powder.[5]

    Experimental Protocol:

    • In a high-pressure autoclave, combine quinoline (0.5 mmol), the 2-Nitrobenzo[f]quinoline metal complex (e.g., 2.5 mol%), and a suitable solvent (e.g., H₂O, 1.5 mL).

    • Seal the autoclave, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 30 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with stirring for a set time (e.g., 15 hours).

    • After cooling and carefully venting the autoclave, extract the product with an organic solvent.

    • Analyze the product mixture by GC-MS or ¹H NMR to determine the yield of 1,2,3,4-tetrahydroquinoline.

    • Perform the same reaction using the benchmark cobalt catalyst.

    Negishi Cross-Coupling: Evaluating C-C Bond Formation
    • Rationale: This reaction is a powerful tool for C-C bond formation and serves as an excellent benchmark for the performance of palladium or nickel complexes in cross-coupling.[6][7][8]

    • Benchmark Catalyst: A commercially available or literature-prepped Nickel complex with a known quinoline-based ligand.[8]

    Experimental Protocol:

    • To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 2-Nitrobenzo[f]quinoline metal complex (e.g., 5 mol%), an aryl chloride (1.0 mmol), and an arylzinc reagent (1.2 mmol) in an appropriate solvent (e.g., THF).

    • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography and determine the isolated yield.

    • Conduct the reaction with the benchmark nickel catalyst under identical conditions for comparison.

    Data Presentation and Interpretation

    To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

    Table 1: Comparative Catalytic Efficiency Data

    CatalystReactionSubstrateProductTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
    2-Nitrobenzo[f]quinoline-M₁ Catechol OxidationCatecholo-Quinone250.5DataDataData
    Benchmark Cu Complex Catechol OxidationCatecholo-Quinone250.5Lit. DataLit. DataLit. Data
    2-Nitrobenzo[f]quinoline-M₂ Quinoline HydrogenationQuinolineTetrahydroquinoline7015DataDataData
    Benchmark Co Catalyst Quinoline HydrogenationQuinolineTetrahydroquinoline7015Lit. DataLit. DataLit. Data
    2-Nitrobenzo[f]quinoline-M₃ Negishi CouplingAryl-Cl + Aryl-ZnBiaryl6012DataDataData
    Benchmark Ni Complex Negishi CouplingAryl-Cl + Aryl-ZnBiaryl6012Lit. DataLit. DataLit. Data

    M₁, M₂, M₃ represent the metal centers complexed with the 2-Nitrobenzo[f]quinoline ligand. TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time

    A successful 2-Nitrobenzo[f]quinoline metal complex would exhibit a higher yield, TON, and TOF compared to the established benchmark catalysts under the same reaction conditions.

    Catalytic_Cycle_Negishi Generalized Catalytic Cycle for Negishi Cross-Coupling LnNi(0) LnNi(0) LnNi(II)Ar(X) LnNi(II)(Ar)(X) LnNi(0)->LnNi(II)Ar(X) Ar-X Oxidative_Addition Oxidative Addition Ar-X Transmetalation Transmetalation Ar'-ZnX Reductive_Elimination Reductive Elimination LnNi(II)Ar(Ar') LnNi(II)(Ar)(Ar') LnNi(II)Ar(X)->LnNi(II)Ar(Ar') Ar'-ZnX LnNi(II)Ar(Ar')->LnNi(0) Ar-Ar' Ar-Ar' LnNi(II)Ar(Ar')->Ar-Ar'

    Caption: A generalized catalytic cycle for the Negishi cross-coupling reaction, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.

    Conclusion

    The exploration of 2-Nitrobenzo[f]quinoline metal complexes as catalysts represents a frontier in ligand design and homogeneous catalysis. While direct experimental data is not yet widely available, the rich catalytic chemistry of related quinoline and benzo[f]quinoline systems provides a solid foundation for their systematic evaluation. By employing the benchmark reactions and detailed protocols outlined in this guide, researchers can generate robust, high-quality data to assess the catalytic efficiency of these novel complexes. This structured approach will not only facilitate a clear comparison with existing catalysts but also pave the way for the rational design of next-generation catalysts for a wide array of chemical transformations.

    References

    • Benchchem. Comparative analysis of catalytic efficiency for quinolinone synthesis.
    • ResearchGate.
    • MDPI.
    • Who we serve.
    • PMC. Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles.
    • TSI Journals. Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane.
    • PMC. Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light.
    • Dalton Transactions (RSC Publishing). Transition metal(iv)
    • ResearchGate.
    • PMC. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents.
    • ResearchGate.
    • International Science Community Association.
    • Benchchem. Benzo[f]quinoline: A Comprehensive Technical Guide.
    • Dalton Transactions (RSC Publishing). Metal(ii)
    • Bendola Publishing.
    • Beilstein Journals. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes.
    • MDPI. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
    • PMC.
    • MDPI.
    • Dalton Transactions (RSC Publishing). Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts.
    • CoLab.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-Nitrobenzo[f]quinoline

    As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling polycyclic aromatic azaarenes and their nitro derivatives. 2-Nitrobenzo[f]quinoline is a specialized r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling polycyclic aromatic azaarenes and their nitro derivatives. 2-Nitrobenzo[f]quinoline is a specialized research chemical that demands strict operational discipline due to its structural relationship to known mutagens and severe irritants.

    The following guide provides the essential logistical, operational, and safety frameworks required for handling this compound in a professional, legitimate laboratory setting.

    Toxicological Causality and Hazard Profile

    To design an effective safety protocol, we must first understand the mechanistic causality of the compound's toxicity. 2-Nitrobenzo[f]quinoline is a fused-ring polycyclic azaarene containing a nitro group.

    Mechanistic Toxicology: The primary hazard of benzo[f]quinoline derivatives stems from their metabolic activation. In biological systems, these compounds are processed by cytochrome P450 enzymes, generating highly reactive electrophilic intermediates such as epoxides and dihydrodiols[1]. Furthermore, the nitro group can undergo enzymatic reduction to form reactive hydroxylamines. These electrophiles can form covalent adducts with cellular macromolecules, specifically intercalating with DNA, which leads to significant genotoxicity, mutagenicity, and cytotoxicity[1][2].

    Additionally, the parent structure is a known lachrymator and can cause severe local damage to mucous membranes, including corneal necrosis upon contact[3][4].

    Table 1: Quantitative and Categorical Hazard Data (Based on Structural Class)

    Property / HazardValue / ClassificationCausality / Implication for Handling
    Physical State Solid (typically crystalline powder)High risk of aerosolization and inhalation of dust particles during weighing[5].
    Solubility Insoluble in water; soluble in DMSO/organicsReadily permeates biological membranes; requires organic solvents that may degrade standard PPE[5].
    Acute Toxicity Harmful via ingestion, inhalation, and dermal contactMandates complete physical isolation from the operator[5][6].
    Local Effects Severe irritant, lachrymatorDirect contact causes immediate blistering; necessitates full face protection[3][4].
    Chronic Effects Suspected mutagen / carcinogenRequires handling under protocols designated for highly hazardous/genotoxic materials[1][5].

    Engineering Controls: The Primary Defense Layer

    Personal Protective Equipment (PPE) is only the secondary line of defense. The primary mitigation strategy relies on robust engineering controls to prevent exposure before it reaches the operator.

    • Primary Containment: All handling of dry 2-Nitrobenzo[f]quinoline powder must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with 100% external exhaust. Recirculating hoods are strictly prohibited due to the risk of vapor or particulate accumulation.

    • Weighing Enclosures: If a standard fume hood creates too much turbulence for accurate weighing, a dedicated vented balance enclosure (equipped with HEPA and carbon filtration) must be used.

    • Static Elimination: Polycyclic aromatic powders are often prone to static charge. Use an anti-static bar or ionizing fan within the hood to prevent the powder from aerosolizing or clinging to gloves and spatulas.

    Personal Protective Equipment (PPE) Matrix

    When working with lipophilic, genotoxic compounds, standard laboratory attire is insufficient. The PPE strategy must account for the compound's ability to permeate standard materials, especially when dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO).

    • Hand Protection (Double-Gloving Protocol):

      • Inner Glove: Standard nitrile examination glove (minimum 4 mil thickness).

      • Outer Glove: Extended-cuff nitrile or neoprene glove (minimum 8 mil thickness).

      • Causality: Solvents like DMSO rapidly carry dissolved organic compounds through thin latex or low-quality nitrile. Double-gloving ensures that if the outer glove is breached or contaminated, the inner glove maintains a sterile barrier while the operator immediately doffs the outer layer.

    • Eye and Face Protection:

      • Chemical splash goggles (not standard safety glasses) must be worn.

      • If handling large volumes or highly concentrated solutions outside of a sash-protected hood, a full face shield is required to prevent corneal injury from accidental splashing[3][4].

    • Body Protection:

      • A disposable, chemically resistant outer garment (e.g., Tyvek® or similar microporous film) worn over a standard flame-retardant laboratory coat. The disposable coat must be left in the designated hazardous work area and never worn in clean zones.

    • Respiratory Protection:

      • If engineering controls are functioning correctly, a respirator is generally not required. However, if weighing must occur outside a contained environment (which is a protocol violation in standard EHS guidelines), a NIOSH-approved half-mask respirator equipped with P100 particulate filters and organic vapor cartridges is mandatory.

    Standard Operating Procedure (SOP): Handling and Disposal

    The following step-by-step methodology ensures a self-validating safety loop, minimizing exposure risk during experimental execution.

    Step 1: Preparation and Verification

    • Verify that the fume hood/BSC has a face velocity of at least 80–100 feet per minute (fpm).

    • Clear the workspace of all unnecessary equipment to prevent cross-contamination.

    • Line the working surface with a disposable, absorbent, plastic-backed bench pad.

    Step 2: Reagent Handling

    • Don all PPE as outlined in Section 3.

    • Open the reagent bottle only inside the active fume hood.

    • Use a static-free, disposable anti-static spatula to transfer the powder.

    • If preparing stock solutions, dissolve the compound entirely within the hood. Seal the vial tightly before removing it from the containment area.

    Step 3: Decontamination

    • 2-Nitrobenzo[f]quinoline is highly stable. Standard soap and water will remove it physically but will not neutralize the compound.

    • Wipe down all spatulas, balances, and surfaces with a solvent appropriate for the compound (e.g., a small amount of ethanol or isopropanol on a disposable wipe), followed by a thorough washing with an alkaline detergent.

    • Place all contaminated wipes directly into the solid hazardous waste container.

    Step 4: Waste Disposal

    • Aqueous Waste: Never flush solutions containing 2-Nitrobenzo[f]quinoline down the sink. Collect all aqueous and organic waste in clearly labeled, compatible, and sealable high-density polyethylene (HDPE) or glass containers.

    • Solid Waste: Contaminated gloves, bench pads, and empty vials must be placed in a designated, heavy-duty hazardous waste bag.

    • Final Disposition: Due to the compound's stability and genotoxicity, the only acceptable method of final disposal is professional high-temperature incineration by a licensed hazardous waste management facility[6].

    Visualizing the Safety Workflow

    Below is the logical progression of the safety protocol, demonstrating the hierarchy of controls from risk assessment to final disposal.

    G Prep 1. Risk Assessment & Protocol Review PPE 2. Don Advanced PPE (Double Nitrile, Tyvek) Prep->PPE Hood 3. Containment (Class II BSC / Fume Hood) PPE->Hood Execution 4. Experimental Execution (Minimize Aerosolization) Hood->Execution Decon 5. Surface Decontamination & PPE Doffing Execution->Decon Waste 6. Hazardous Waste Segregation & Incineration Decon->Waste

    Caption: Workflow for the safe handling and disposal of mutagenic polycyclic azaarenes.

    Sources

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